5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-dimethylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-6-7-10(2)11(8-9)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDAIXDKDWTYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-[(2,5-Dimethylphenyl)amino]-5-oxopentanoic Acid: Structural & Synthetic Profile
This technical guide details the chemical structure, synthesis, and physicochemical properties of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid , a functionalized glutaranilic acid derivative.
Executive Summary
5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid (also known as N-(2,5-dimethylphenyl)glutaramic acid) is a heterobifunctional organic molecule comprising a terminal carboxylic acid and an N-aryl amide linked by a propyl chain. It belongs to the class of anilinoglutaric acids .
-
Primary Utility: Synthetic intermediate for glutarimides, peptidomimetics, and fragment-based drug discovery (FBDD).
-
Key Feature: The 2,5-dimethylphenyl moiety acts as a lipophilic "cap," while the carboxylic acid provides a handle for further conjugation or solubility modulation.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid |
| Common Synonyms | N-(2,5-dimethylphenyl)glutaramic acid; 4-(2,5-dimethylphenylcarbamoyl)butanoic acid |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES | Cc1cc(C)ccc1NC(=O)CCCC(=O)O |
| InChIKey | Predicted based on structure (Derivative of Glutaramic Acid) |
| CAS Registry | Not widely listed; chemically distinct entity |
Structural Segmentation
The molecule is composed of three distinct functional domains:
-
The Head (Hydrophilic): A free carboxylic acid (
) responsible for water solubility at neutral pH. -
The Linker (Flexible): A saturated three-carbon (propyl) chain derived from the glutaric backbone.
-
The Tail (Hydrophobic): A 2,5-dimethylphenyl ring, providing steric bulk and lipophilicity (
contribution).
Synthesis Protocol
The most robust synthetic route involves the nucleophilic ring-opening of glutaric anhydride by 2,5-dimethylaniline. This reaction is highly atom-efficient and typically requires no coupling reagents.
Reaction Scheme
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target compound.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve glutaric anhydride (1.0 equiv, 114.1 g/mol ) in anhydrous THF or Toluene (0.5 M concentration).
-
Nucleophilic Addition: Add 2,5-dimethylaniline (1.0 equiv, 121.18 g/mol ) dropwise to the stirring anhydride solution.
-
Note: The reaction is exothermic.[1] Maintain temperature
initially to prevent double-acylation (imide formation).
-
-
Reflux: Heat the mixture to reflux (if using toluene) or stir at RT (if using THF) for 4–12 hours. The product often precipitates as the reaction progresses due to the formation of the less soluble carboxylic acid.
-
Isolation:
-
Filtration: If a solid precipitate forms, filter and wash with cold ether.
-
Extraction: If soluble, evaporate solvent, redissolve in EtOAc, and wash with 1M HCl (to remove unreacted aniline) followed by water.
-
Purification: Recrystallization from EtOH/Water or EtOAc/Hexanes.
-
Physicochemical Profile
Understanding the physical behavior of this compound is critical for assay development and formulation.
| Property | Value (Predicted/Experimental Range) | Context |
| Appearance | White to off-white crystalline solid | Typical for N-aryl amides. |
| Melting Point | 115°C – 135°C | Dependent on crystal packing; amides generally have high MPs due to H-bonding. |
| pKa (Acid) | 4.4 – 4.8 | Carboxylic acid proton; similar to glutaric acid. |
| pKa (Amide) | > 15 | The amide proton is non-ionizable under physiological conditions. |
| logP (Octanol/Water) | 2.1 – 2.5 | Moderately lipophilic due to the dimethylphenyl group. |
| Solubility | DMSO, Methanol, Ethanol, dilute NaOH | Poor solubility in water at pH < 4; highly soluble at pH > 7. |
Analytical Characterization
To validate the structure, researchers should look for the following spectral signatures.
1H NMR (DMSO-d6, 400 MHz)
- 12.0 ppm (s, 1H): Carboxylic acid –OH (broad, exchangeable).
- 9.2 ppm (s, 1H): Amide –NH.
- 7.0 – 7.2 ppm (m, 3H): Aromatic protons (1,2,5-substitution pattern).
- 2.2 – 2.3 ppm (s, 6H): Two methyl groups (–CH₃) on the phenyl ring.
-
2.3 ppm (t, 2H):
-methylene to amide carbonyl. -
2.2 ppm (t, 2H):
-methylene to acid carbonyl. - 1.8 ppm (quint, 2H): Central methylene of the glutaryl chain.
IR Spectroscopy (FT-IR)
-
3300 cm⁻¹: N–H stretch (Amide).
-
2500–3000 cm⁻¹: O–H stretch (Carboxylic acid broad band).
-
1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).
-
1650–1660 cm⁻¹: C=O stretch (Amide I band).
Biological & Synthetic Applications
A. Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent fragment for screening against metalloenzymes.
-
Mechanism: The carboxylic acid can chelate metal ions (e.g.,
in MMPs or HDACs), while the dimethylphenyl group occupies the hydrophobic S1' pocket. -
Linker Utility: The 3-carbon chain provides optimal spacing to test "distance-activity relationships" when exploring binding pockets.
B. PROTAC Linker Synthesis
The terminal acid allows for standard amide coupling (EDC/NHS) to E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads. The dimethylphenyl group can act as a rigidifying element or solubility handle in the linker region.
Figure 2: Functional utility of the compound in medicinal chemistry workflows.
References
-
Dubey, P. K., & Kumar, R. V. (2000).[2] Reactions of aniline with unsymmetrical acid anhydrides.[2] Journal of the Indian Chemical Society, 77, 1-5.
-
Shiau, G. T., et al. (1980).[3] Synthesis and biological activities of 5-substituted analogues. Journal of Medicinal Chemistry, 23(2), 127-133.[3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Glutaramic Acid Derivatives. PubChem.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).
Sources
Comprehensive Technical Guide on N-(2,5-Dimethylphenyl)glutaramic Acid: Synthesis, Properties, and Applications
Executive Summary
N-(2,5-dimethylphenyl)glutaramic acid (IUPAC: 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid) is a highly specialized organic intermediate and counterion used in advanced pharmaceutical development. As a monoamide derivative of glutaric acid, it bridges the gap between lipophilic aromatic systems and hydrophilic carboxylic pharmacophores. This whitepaper provides an in-depth technical analysis of its chemical properties, structural distinctions, and a field-proven synthetic methodology designed for high-yield isolation.
Chemical Identity and Structural Nuance
A critical point of failure in literature and chemical databases is the conflation of glutaramic acids (amides) with their isomeric keto-acid counterparts.
-
The Amide (Target Compound): N-(2,5-dimethylphenyl)glutaramic acid is formed via the C–N bond formation between 2,5-dimethylaniline and glutaric anhydride. It features an amide linkage and a terminal carboxylic acid.
-
The Keto-Acid (Isomer): 5-(2,5-dimethylphenyl)-5-oxopentanoic acid is formed via C–C bond formation (Friedel-Crafts acylation of p-xylene with glutaric anhydride). It features a ketone linkage attached directly to the aromatic ring.
Understanding this distinction is paramount when utilizing these compounds in drug design. The amide variant is specifically prized for its hydrogen-bonding capabilities, making it an excellent candidate for forming stable, crystalline salts with basic Active Pharmaceutical Ingredients (APIs), such as the antidepressant Paroxetine[1]. By acting as a lipophilic counterion, it can significantly modulate the dissolution rate and bioavailability of the resulting [1].
Physicochemical Properties
The physical and chemical properties of N-(2,5-dimethylphenyl)glutaramic acid dictate its behavior in both synthetic workflows and biological systems. The steric hindrance provided by the methyl groups at the 2- and 5-positions of the aromatic ring increases the metabolic stability of the amide bond by shielding it from enzymatic hydrolysis.
Quantitative Data Summary
| Property | Value | Rationale / Significance |
| IUPAC Name | 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid | Standardized nomenclature for regulatory filing. |
| Molecular Formula | C₁₃H₁₇NO₃ | Determines exact monoisotopic mass (235.1208 Da). |
| Molecular Weight | 235.28 g/mol | Ideal size for fragment-based drug design (FBDD). |
| H-Bond Donors | 2 (Amide NH, Carboxyl OH) | Facilitates strong API-counterion pairing in crystal lattices. |
| H-Bond Acceptors | 3 (Amide C=O, Carboxyl C=O, Carboxyl OH) | Enhances aqueous solvation potential and receptor binding. |
| Predicted logP | ~2.6 | Balances lipophilicity with aqueous solubility. |
| Related Analog | [2] | Structurally adjacent compound used for baseline property estimation. |
Synthetic Methodology & Reaction Mechanisms
The most efficient, atom-economical route to synthesize N-(2,5-dimethylphenyl)glutaramic acid is the nucleophilic acyl substitution of glutaric anhydride by 2,5-dimethylaniline.
Causality in Experimental Design
-
Why Glutaric Anhydride? Utilizing the anhydride rather than the free dicarboxylic acid eliminates the need for expensive and moisture-sensitive coupling reagents (e.g., EDC, HOBt). The ring-opening is exergonic, preventing the formation of unwanted diamide byproducts.
-
Why THF as a Solvent? Tetrahydrofuran (THF) is selected based on [3]. It effectively solvates both the highly polar anhydride and the lipophilic aniline. Furthermore, as the reaction progresses, the resulting monoamide (which has distinct solubility parameters due to its zwitterionic-like hydrogen bonding) often precipitates out of cold THF, driving the equilibrium forward according to Le Chatelier's principle.
Fig 1. Atom-economical synthesis of N-(2,5-dimethylphenyl)glutaramic acid via anhydride ring-opening.
Step-by-Step Protocol (Self-Validating Workflow)
-
Reagent Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Add glutaric anhydride (1.05 equivalents) and dissolve in anhydrous THF (0.5 M concentration).
-
Temperature Control: Cool the solution to 0°C using an ice-water bath. The addition must be done at low temperatures to control the exothermic nature of the anhydride ring-opening and prevent thermal degradation.
-
Nucleophilic Addition: Add 2,5-dimethylaniline (1.00 equivalent) dropwise over 15 minutes. The steric hindrance of the 2-methyl group slows the nucleophilic attack, so after complete addition, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.
-
Self-Validation Step: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The 2,5-dimethylaniline starting material is highly UV-active. The reaction is complete when this spot disappears, replaced by a baseline-hugging spot (the carboxylic acid product).
-
Workup and Isolation:
-
If the product has precipitated, filter it directly and wash with cold THF.
-
If it remains in solution, concentrate the THF in vacuo. Redissolve the residue in Ethyl Acetate and wash with 1M HCl to remove any unreacted aniline.
-
Extract the organic layer with saturated aqueous NaHCO₃. The product will move into the aqueous layer as a sodium salt.
-
Carefully acidify the aqueous layer with concentrated HCl to pH 2. The pure N-(2,5-dimethylphenyl)glutaramic acid will precipitate as a white solid. Filter, wash with distilled water, and dry under high vacuum.
-
Pharmaceutical Applications: API Salt Formation
Beyond its use as a synthetic building block, N-(2,5-dimethylphenyl)glutaramic acid is utilized as a specialized counterion. Many APIs, such as Paroxetine, are basic amines that require salt formation to achieve the desired pharmacokinetic profile (solubility, stability, and hygroscopicity).
By pairing a basic API with this specific glutaramic acid, drug developers can create a crystal lattice stabilized by extensive hydrogen bonding (between the API's amine and the counterion's carboxylate) and pi-pi stacking (facilitated by the 2,5-dimethylphenyl ring).
Fig 2. Application of the glutaramic acid derivative as a counterion in API salt formation.
References
- Salts of paroxetine (Patent CN1314906A)
-
Hansen Solubility Parameters (Glutaric Anhydride and 2,5-Dimethylaniline) Source: Hansen Solubility URL:[Link]
-
5-(2-Ethylanilino)-5-oxopentanoic acid (CID 4196477) Source: PubChem URL:[Link]
Sources
The Emerging Potential of 2',5'-Dimethylglutaranilic Acid Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
A comprehensive technical guide has been released, detailing the synthesis, potential therapeutic applications, and future research directions for the emerging class of compounds known as 2',5'-dimethylglutaranilic acid derivatives. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore novel chemical scaffolds with significant therapeutic promise. While direct research on this specific class of molecules is in its nascent stages, this guide provides a foundational understanding based on the chemistry of glutaranilic acids and the established biological activities of related compounds bearing the 2,5-dimethylphenyl moiety.
Introduction: The Structural Rationale and Potential
Glutaranilic acids, which are derivatives of glutaric acid, represent a versatile scaffold in medicinal chemistry. The core structure, characterized by a five-carbon dicarboxylic acid backbone linked to an aniline via an amide bond, offers a unique combination of flexibility and functionality. The incorporation of a 2',5'-dimethylphenyl group is of particular interest due to its prevalence in a variety of biologically active molecules. This substitution pattern can influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, making it a key feature for modulating pharmacological activity.[1]
While the direct therapeutic applications of 2',5'-dimethylglutaranilic acid derivatives are not yet extensively documented, the known biological activities of structurally related compounds provide a strong rationale for their investigation. For instance, the 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds.[1] This suggests that 2',5'-dimethylglutaranilic acid derivatives could be promising candidates for the development of new antibacterial and antifungal agents.[1][2]
Synthesis of 2',5'-Dimethylglutaranilic Acid Derivatives: A Practical Approach
The synthesis of 2',5'-dimethylglutaranilic acid derivatives can be achieved through a straightforward and efficient amidation reaction. The most common approach involves the reaction of glutaric anhydride with 2,5-dimethylaniline. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the desired glutaranilic acid.
Experimental Protocol: Synthesis of 2',5'-Dimethylglutaranilic Acid
This protocol is adapted from the synthesis of the closely related N-(2,5-dimethylphenyl)succinamic acid.[3]
Materials:
-
Glutaric anhydride
-
2,5-Dimethylaniline
-
Toluene (or another suitable aprotic solvent)
-
Dilute hydrochloric acid
-
Water
Procedure:
-
Dissolve glutaric anhydride (1 equivalent) in toluene in a reaction flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve 2,5-dimethylaniline (1 equivalent) in toluene.
-
Slowly add the 2,5-dimethylaniline solution to the glutaric anhydride solution dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for approximately 1-2 hours at room temperature to ensure the completion of the reaction.
-
After the reaction is complete, wash the mixture with dilute hydrochloric acid to remove any unreacted 2,5-dimethylaniline.
-
The resulting solid product, 2',5'-dimethylglutaranilic acid, is then filtered under suction.
-
Wash the filtered product thoroughly with water to remove any unreacted glutaric anhydride and glutaric acid formed during the workup.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol.
Diagram of the Synthesis Workflow:
Caption: Iterative process of SAR studies for lead optimization.
Conclusion
2',5'-Dimethylglutaranilic acid derivatives represent a largely unexplored but highly promising class of compounds in medicinal chemistry. Their straightforward synthesis and the established biological significance of the 2,5-dimethylphenyl scaffold provide a strong impetus for their investigation as potential antimicrobial, anticancer, and anti-inflammatory agents. This guide serves as a foundational resource to stimulate further research and development in this exciting area, with the ultimate goal of discovering novel therapeutics to address unmet medical needs.
References
- Benchchem. N-(2,6-Dimethyl-phenyl)-succinamic acid. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing).
- Google Patents.
- Saraswathi, B. S., et al. (2011). N-(2,5-Dichlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2093.
- ResearchGate. (2016).
- Saraswathi, B. S., et al. (2011). N-(2,5-Dimethyl-phen-yl)succinamic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1879.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. (2025).
- Kavaliauskas, P., et al. (2023).
- Organic Chemistry Portal.
- Kavaliauskas, P., et al. (2023).
- Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Medical Research & Health Sciences, 7(5), 1-10.
- Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o234.
- PubMed.
- ResearchGate. (2022).
- ResearchGate. (2025).
- Google Patents. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine. (2020).
- Li, Y., et al. (2019). Synthesis and biological activity of glycyrrhetinic acid derivatives as antitumor agents. European Journal of Medicinal Chemistry, 178, 438-451.
- MDPI. (2024).
- Wiley Online Library. (2025). Poly(amino acid)
- ACS Figshare. (2012). Synthesis and Pharmacological Evaluation of N-(2,5-Disubstituted phenyl)-N'-(3-substituted phenyl)
- PMC. (2021).
- PubMed. (2018).
- Semantic Scholar. (2021).
- PMC. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.
Sources
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(2,5-Dimethyl-phen-yl)succinamic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,5-Dimethylaniline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,5-dimethylaniline scaffold, a seemingly simple aromatic amine, serves as a cornerstone in the architecture of a diverse array of pharmacologically active agents. From the foundational local anesthetic Lidocaine to contemporary kinase inhibitors, its derivatives have demonstrated significant therapeutic potential across multiple disease areas. This guide provides a comprehensive technical overview of the role of 2,5-dimethylaniline in drug discovery. We will explore its fundamental chemical properties, delve into key therapeutic applications, outline synthetic strategies for library development, analyze structure-activity relationships (SAR), and present a typical preclinical evaluation workflow. This document is intended to be a practical resource for medicinal chemists and drug discovery scientists, offering field-proven insights and detailed methodologies to facilitate the exploration and optimization of this versatile scaffold.
Introduction: The Strategic Value of the 2,5-Dimethylaniline Scaffold
The 2,5-dimethylaniline, or 2,5-xylidine, moiety is a privileged scaffold in medicinal chemistry. Its utility is not accidental but stems from a confluence of advantageous physicochemical properties. The core structure consists of an aniline ring substituted with two methyl groups at positions 2 and 5.[1][2]
-
Steric Hindrance and Metabolic Stability: The methyl group at the 2-position (ortho to the amine) provides significant steric hindrance. This orientation is critical as it shields the adjacent amide bond (a common linkage in its derivatives) from hydrolysis by plasma esterases and hepatic enzymes. This inherent stability enhances the compound's duration of action and bioavailability.[3]
-
Modulation of Basicity and Lipophilicity: The two electron-donating methyl groups increase the electron density of the aromatic ring and modulate the pKa of the anilino nitrogen.[2] This fine-tunes the compound's basicity, which is crucial for its interaction with biological targets and for its solubility and transport properties across membranes. Furthermore, these alkyl groups contribute to the overall lipophilicity of the molecule, a key factor in its ability to partition into hydrophobic sites of action, such as the lipid membranes of neurons or the ATP-binding pocket of kinases.[3][4]
-
Synthetic Tractability: As a primary arylamine, 2,5-dimethylaniline is a readily available and versatile building block.[5][6] The amino group can be easily functionalized through well-established reactions like acylation, alkylation, and sulfonylation, allowing for the systematic and efficient generation of large chemical libraries for high-throughput screening.[5][7]
The quintessential example of this scaffold's success is Lidocaine , a cornerstone of local anesthesia. Its discovery highlighted how the 2,5-dimethylaniline core could produce compounds with rapid onset, good efficacy, and a favorable safety profile, cementing its status as a valuable starting point for drug design.[3][4][8]
Key Therapeutic Applications
The versatility of the 2,5-dimethylaniline scaffold is demonstrated by its presence in drugs and clinical candidates targeting a wide range of diseases.
Local Anesthetics and Antiarrhythmics
This is the most established therapeutic area for this class of compounds. Lidocaine and its analogs function by blocking voltage-gated sodium channels (Nav) in the neuronal membrane, thereby preventing the propagation of action potentials and nociceptive signals.[4][9] The structure-activity relationship (SAR) is well-defined: an aromatic hydrophobic part (the 2,5-dimethylphenyl group), an intermediate amide linker, and a hydrophilic tertiary amine are essential for activity.[3] Potency and duration are strongly correlated with the lipophilicity conferred by the aromatic moiety.[3][4][10]
Kinase Inhibitors in Oncology
In recent years, the 2,5-dimethylaniline scaffold has emerged as a key hinge-binding element in a variety of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many inhibitors are designed to compete with ATP for binding to the kinase active site.
The 2,5-dimethylaniline moiety can form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. The scaffold itself or derivatives can be seen in inhibitors targeting:
-
Transforming growth factor-β-activated kinase 1 (TAK1): Covalent inhibitors have been developed where the 2,5-dimethylaniline core is part of a larger scaffold designed to target a cysteine residue in the ATP-binding pocket.[11]
-
Cyclin-Dependent Kinases (CDKs) and HER-2: Dual inhibitors have been discovered that incorporate this moiety, showing promise in suppressing cancer cell proliferation by targeting multiple pathways.[12]
-
PIM-1 Kinase: Derivatives based on other scaffolds but sharing similar structural concepts have shown potent inhibition of PIM-1, a kinase implicated in prostate cancer.[13]
The modular design of many kinase inhibitors allows for the combination of different hinge-binding fragments (like 2,5-dimethylaniline derivatives) with linkers and groups that target other regions of the active site, enabling fine-tuning of potency and selectivity.[14]
Antimicrobial Agents
Derivatives of 2,5-dimethylaniline have also been explored for their antibacterial and antifungal properties. Recent studies have shown that N-2,5-dimethylphenylthioureido acid derivatives exhibit significant activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[15] Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains.[15] The proposed mechanism involves disruption of essential cellular processes in these microorganisms. Additionally, some vanillin derivatives incorporating 2,5-xylidine have been investigated as potential inhibitors of the bacterial cell division protein FtsZ.[16]
Synthetic Strategies and Library Development
The straightforward synthesis of 2,5-dimethylaniline derivatives is a major advantage for library creation in drug discovery. The most common and robust method for diversification is the acylation of the aniline nitrogen.
Core Reaction: Amide Bond Formation
The nucleophilic nitrogen of 2,5-dimethylaniline readily reacts with activated carboxylic acid species, such as acyl chlorides or carboxylic acids activated with coupling reagents, to form a stable amide bond.
General Reaction Scheme: (2,5-Me₂)-Ph-NH₂ + R-CO-Cl → (2,5-Me₂)-Ph-NH-CO-R + HCl
This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
Representative Protocol: Synthesis of a Chloroacetylated Intermediate
This protocol describes the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide, a key intermediate for producing Lidocaine-type analogs.
Materials:
-
2,5-Dimethylaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain the pure 2-chloro-N-(2,5-dimethylphenyl)acetamide.
This intermediate can then be reacted with various secondary amines (e.g., diethylamine for Lidocaine) via a nucleophilic substitution reaction to generate a library of final compounds.
Preclinical Evaluation Workflow
The journey from a synthesized library of 2,5-dimethylaniline derivatives to a lead candidate follows a structured preclinical evaluation workflow.
Workflow Overview
The process is designed as a funnel, starting with broad screening and progressively moving towards more detailed characterization of fewer, more promising compounds.
Caption: Drug Discovery Workflow for 2,5-Dimethylaniline Derivatives.
Example Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase, a crucial step in the primary screening phase for oncology applications.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against a specific kinase (e.g., TAK1, CDK-1).
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific peptide substrate in the assay buffer. Add this mix to all wells containing the test compounds.
-
Incubation 1: Gently mix the plate and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation 2: Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (phosphorylated substrate) or remaining ATP according to the manufacturer's instructions for the chosen detection reagent. This often involves adding a "stop" solution followed by a "detection" solution.
-
Data Acquisition: Read the plate on a luminometer or fluorescence reader.
-
Data Analysis: Convert the raw data (e.g., luminescence signal) to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,5-dimethylaniline scaffold has yielded crucial insights into the structural requirements for various biological activities.
Case Study: Lidocaine Analogs
For local anesthetics, SAR studies have established several key principles:[4][8][9]
-
Aromatic Ring: The 2,5-dimethyl substitution pattern is optimal for balancing potency and metabolic stability. Moving or removing the methyl groups often leads to a decrease in duration of action.
-
Amide Linker: An amide is generally superior to an ester (as in Procaine) due to its greater resistance to hydrolysis.
-
Terminal Amine: A tertiary amine is typically required for water solubility at physiological pH and for interaction with the sodium channel receptor. The size of the alkyl groups on the amine (e.g., ethyl in Lidocaine) influences both potency and hydrophobicity.[4]
Table 1: SAR Summary of Lidocaine Analogs (Illustrative Data)
| Compound ID | Aromatic Moiety | Linker | Terminal Amine | Relative Potency | Duration of Action |
| Lidocaine | 2,5-Dimethylphenyl | -NHCO-CH₂- | -N(Et)₂ | 1.0 | Medium |
| Analog A | Phenyl | -NHCO-CH₂- | -N(Et)₂ | < 0.5 | Short |
| Analog B | 2,6-Dimethylphenyl | -NHCO-CH₂- | -N(Et)₂ | ~1.0 | Medium |
| Procaine | 4-Aminophenyl | -COO-CH₂CH₂- | -N(Et)₂ | 0.25 | Short |
SAR in Kinase Inhibitors
For kinase inhibitors, the 2,5-dimethylaniline group often serves as a "head" or hinge-binding motif.[14] SAR exploration focuses on the "linker" and "tail" regions that extend into other parts of the ATP-binding site.
Caption: Modular Design of Kinase Inhibitors.
Modifications to the linker and tail can dramatically alter the inhibitor's selectivity profile across the kinome.[14] For example, changing the tail group can switch the inhibitor's preference from one kinase family to another by exploiting subtle differences in the shape and amino acid composition of the DFG-out pocket.
Future Directions and Conclusion
The 2,5-dimethylaniline scaffold remains a highly relevant and valuable asset in the drug discovery toolkit. While its role in anesthetics is well-established, its potential in oncology and infectious diseases continues to expand. Future research will likely focus on:
-
Novel Kinase Targets: Applying the scaffold as a hinge-binder for newly identified and challenging kinase targets.
-
Covalent and Allosteric Modulators: Designing next-generation inhibitors that move beyond simple ATP-competitive mechanisms.
-
Scaffold Repurposing: Systematically screening existing libraries of 2,5-dimethylaniline derivatives against new biological targets to identify novel activities.[12]
References
-
Bynum, D. (1986). Structure-activity relationship of lidocaine homologs producing tonic and frequency-dependent impulse blockade in nerve. Journal of Pharmacology and Experimental Therapeutics, 237(3), 773-81. Available at: [Link]
-
de Oliveira, R. B., et al. (2008). Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. Bioorganic & Medicinal Chemistry, 16(3), 1496-504. Available at: [Link]
-
Medicinal Chemistry Lectures Notes. (2012). Structure-activity Relationship of Local anesthetics. Available at: [Link]
-
Sharma, R., et al. (2022). Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. Journal of Young Pharmacists, 14(3), 269-274. Available at: [Link]
-
Anglada, J., et al. (1988). Quantitative Structure‐Activity Relationships in a Set of Local Anesthetic Agents. Il Farmaco, 43(1-2), 15-28. Available at: [Link]
-
LookChem. (2026). The Essential Role of 2,5-Dimethylaniline in Modern Dye and Pigment Production. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 28(14), 5522. Available at: [Link]
-
Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Available at: [Link]
-
Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 1045-1052. Available at: [Link]
-
Asquith, C. R. M., et al. (2019). Insights into the modular design of kinase inhibitors and application to Abl and Axl. MedChemComm, 10(4), 551-561. Available at: [Link]
-
El-Damasy, D. A., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules, 26(17), 5328. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry, 250, 115220. Available at: [Link]
Sources
- 1. 2,5-Dimethylaniline | CAS 95-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 4. Structure-activity relationship of lidocaine homologs producing tonic and frequency-dependent impulse blockade in nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF [slideshare.net]
- 8. Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Structure‐Activity Relationships in a Set of Local Anesthetic Agents | Scilit [scilit.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theclinivex.com [theclinivex.com]
Technical Guide: Structure-Activity Relationship of Substituted Glutaranilic Acids
Executive Summary
Substituted glutaranilic acids (5-oxo-5-(phenylamino)pentanoic acids) represent a versatile scaffold in medicinal chemistry and industrial applications. Formed via the nucleophilic attack of a substituted aniline on glutaric anhydride, these compounds possess a dual-functionality: a lipophilic N-phenyl amide terminus and a hydrophilic carboxylic acid tail.
This guide details the synthetic pathways, electronic structure-activity relationships (SAR), and evaluation protocols for this class. Key findings indicate that electron-withdrawing groups (EWGs) on the phenyl ring significantly enhance antifungal potency by modulating lipophilicity and cell wall penetration, while electron-donating groups (EDGs) are critical for corrosion inhibition applications due to increased electron density available for metal surface adsorption.
Chemical Basis & Synthetic Pathway[1][2][3][4][5][6]
The Scaffold
The core structure consists of a five-carbon glutaric backbone linking a carboxylic acid to an anilide. The general formula is HOOC-(CH₂)₃-CONH-C₆H₄-R , where R represents the substituent on the aromatic ring.
Synthetic Protocol (Nucleophilic Acyl Substitution)
The synthesis relies on the ring-opening of glutaric anhydride by an arylamine. This reaction is generally rapid, high-yielding, and avoids complex purification steps.
Reaction Mechanism:
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the glutaric anhydride.
-
Ring Opening: The internal anhydride bond breaks, releasing the carboxylate.
-
Proton Transfer: Rapid proton transfer yields the stable glutaranilic acid.
Standard Operating Procedure (SOP-GA-01)
-
Reagents: Glutaric anhydride (10 mmol), Substituted Aniline (10 mmol).
-
Solvent: Benzene or Acetone (anhydrous).
-
Catalyst: None usually required; mild heating suffices.
Step-by-Step Workflow:
-
Dissolve 10 mmol of glutaric anhydride in 15 mL of anhydrous acetone in a round-bottom flask.
-
Add 10 mmol of the specific substituted aniline (e.g., p-chloroaniline, p-toluidine) dropwise with constant stirring.
-
Reflux the mixture at 50–60°C for 2–4 hours.
-
Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the solid and wash with cold water to remove unreacted glutaric acid. Recrystallize from ethanol to obtain analytical purity.
-
Validation: Confirm structure via IR (Amide I band ~1650 cm⁻¹, Carboxyl O-H broad band 2500–3000 cm⁻¹).
Visualization of Synthesis
Figure 1: Synthetic pathway for the formation of glutaranilic acids via anhydride ring opening.
Mechanistic SAR Analysis
The biological and industrial activity of glutaranilic acids is governed by the electronic and steric nature of the substituent R .
Electronic Effects (Hammett Correlation)
The electron density on the amide nitrogen and the acidity of the terminal carboxylic acid are influenced by R .
-
Electron-Withdrawing Groups (EWG): (e.g., -NO₂, -Cl, -Br)
-
Effect: Decrease electron density on the amide nitrogen.
-
Outcome: Increases the lipophilicity (LogP) and often enhances antimicrobial activity by facilitating transport across microbial membranes.
-
-
Electron-Donating Groups (EDG): (e.g., -CH₃, -OCH₃, -OH)
-
Effect: Increase electron density on the amide oxygen and nitrogen.
-
Outcome: Enhances chelation capability. Essential for corrosion inhibition where the molecule must adsorb onto metal surfaces (Fe²⁺) via lone pairs.
-
Lipophilicity and Steric Factors
-
Chain Length: The glutaric (C5) spacer provides optimal flexibility compared to succinic (C4) or maleic (rigid C4) analogs, allowing the molecule to adopt conformations that fit into enzyme active sites or align on metal lattices.
-
Ortho-Substitution: Substituents at the ortho position often reduce activity due to steric hindrance preventing the coplanarity of the amide bond with the phenyl ring, disrupting binding affinity.
SAR Logic Map
Figure 2: Structure-Activity Relationship map highlighting the divergent effects of substituents.
Biological & Industrial Evaluation
Data Synthesis: Comparative Activity
The following table summarizes the theoretical trends observed in literature for glutaranilic acid derivatives against fungal pathogens (Alternaria solani) and corrosion efficiency on mild steel.
| Compound Code | Substituent (R) | Electronic Nature | LogP (Calc) | Antifungal Activity (MIC µg/mL)* | Corrosion Inhibition Efficiency (%)** |
| GA-H | -H | Neutral | 1.2 | > 100 (Low) | 65% |
| GA-Cl | p-Cl | Weak EWG | 1.9 | 25 (High) | 72% |
| GA-NO2 | p-NO₂ | Strong EWG | 1.1 | 50 (Moderate) | 55% |
| GA-Me | p-CH₃ | Weak EDG | 1.6 | 75 (Low) | 82% |
| GA-OMe | p-OCH₃ | Strong EDG | 1.4 | > 100 (Low) | 91% |
*Note: Antifungal trends based on general anilic acid literature [1, 2]. Corrosion efficiency based on adsorption models [3].
Protocol: Antifungal Assay (Poisoned Food Technique)
To validate the SAR described above, the following assay is recommended.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 mins.
-
Compound Integration: Dissolve the glutaranilic acid derivative in a minimal amount of DMSO. Add to the molten agar (45°C) to achieve final concentrations of 25, 50, and 100 µg/mL.
-
Plating: Pour the "poisoned" agar into Petri dishes and allow to solidify.
-
Inoculation: Place a 5mm mycelial disc of the pathogen (e.g., Alternaria solani) in the center of the plate.
-
Incubation: Incubate at 27±1°C for 7 days.
-
Calculation: Measure the diameter of fungal growth. Calculate % Inhibition:
(Where C = Growth in Control, T = Growth in Treatment).
References
-
Structure-Activity Relationship for Antibacterial and Antifungal Activity. ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity of Glutamic Acid Derivatives. PubMed. Retrieved from [Link]
-
Pyrazoline Derivatives as Possible Corrosion Inhibitors. An-Najah Staff. Retrieved from [Link]
-
Recent Progresses in Thiadiazole Derivatives as Corrosion Inhibitors. ResearchGate. Retrieved from [Link]
Methodological & Application
Application Notes & Protocols: High-Purity Purification of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid
Abstract
This document provides a comprehensive guide to the purification of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid, a molecule of interest in synthetic and medicinal chemistry. The presence of both a carboxylic acid and an amide functional group allows for a robust, multi-step purification strategy designed to remove common impurities arising from its synthesis, such as unreacted starting materials (e.g., glutaric anhydride, 2,5-dimethylaniline) and coupling by-products. This guide details protocols for preliminary purification via acid-base extraction followed by high-purity polishing using either recrystallization or flash column chromatography. The rationale behind methodological choices is explained to empower researchers to adapt these protocols to their specific needs, ensuring a final product of high purity suitable for demanding downstream applications.
Introduction and Purification Strategy Overview
5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid is a bifunctional organic compound. Its utility in research and drug development is contingent upon its purity. The most common synthetic route involves the coupling of a glutaric acid derivative with 2,5-dimethylaniline. This process can lead to a crude product contaminated with unreacted precursors, excess coupling reagents, and other side-products.
The purification strategy outlined herein leverages the distinct chemical properties of the target molecule:
-
Acidic Carboxyl Group: This allows for a highly effective initial separation from neutral and basic impurities via liquid-liquid acid-base extraction.[1]
-
Polarity and Crystalline Nature: The presence of both a hydrogen-bond-donating amide and a carboxylic acid suggests that the compound is a solid with good potential for crystallization. This makes recrystallization an excellent method for final purification.[2][3]
-
Polar Functional Groups: For challenging separations or non-crystalline crude products, flash column chromatography provides a reliable alternative based on differential adsorption to a stationary phase.[4][5]
The general workflow is designed to maximize purity by first removing bulk, chemically distinct impurities, followed by a fine polishing step to eliminate closely related analogues.
Caption: Workflow diagram for the acid-base extraction protocol.
Protocol: Acid-Base Extraction
Materials:
-
Crude 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of EtOAc per 5 g of crude material) in a separatory funnel.
-
Basification: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer of the acidic product, add another portion (0.5 volumes) of 1 M NaOH to the organic layer, shake, and combine the aqueous layer with the first extract. The organic layer now contains neutral and basic impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl dropwise. Monitor the pH. Continue adding acid until the solution is strongly acidic (pH 2-3). A white or off-white precipitate of the desired product will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the solid under vacuum, preferably in a desiccator or vacuum oven, to a constant weight.
High-Purity Polishing Methods
After preliminary purification, trace impurities may remain. The following methods can be used to achieve >98% purity.
Method A: Recrystallization
Principle: Recrystallization is a technique for purifying solids. It involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling. [2]As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the "mother liquor." An ideal solvent dissolves the compound well when hot but poorly when cold. [6]For this molecule, a mixed-solvent system is often effective.
Table 1: Solvent System Selection Guide
| Solvent System | Type | Rationale & Comments |
|---|---|---|
| Ethanol/Water | Mixed (Good/Anti-solvent) | The compound is likely soluble in hot ethanol ("good" solvent). Water is then added as an "anti-solvent" to induce crystallization upon cooling. A common choice for polar molecules with H-bonding capability. [6] |
| Ethyl Acetate/Hexanes | Mixed (Good/Anti-solvent) | Ethyl acetate can dissolve the polar molecule, while non-polar hexanes will decrease its solubility, promoting crystal formation. |
| Toluene | Single Solvent | Aromatic acids can sometimes be recrystallized from toluene. [1]Requires testing on a small scale. |
| Acetone | Single Solvent | Amides can often be recrystallized from polar solvents like acetone. [4]|
Protocol: Two-Solvent Recrystallization (Ethanol/Water Example)
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Stir and maintain the temperature near the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick hot filtration through fluted filter paper to remove them. This must be done rapidly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution just becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the growth of larger, purer crystals, the flask can be insulated.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture and then dry them under vacuum.
Method B: Flash Column Chromatography
Principle: This technique separates compounds based on their polarity. The crude mixture is loaded onto a column packed with a solid stationary phase (typically silica gel). A liquid mobile phase is then passed through the column. Less polar compounds travel down the column faster, while more polar compounds, like our target molecule, interact more strongly with the polar silica gel and elute later. [5] Table 2: Chromatography Condition Selection
| Parameter | Selection | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of polar organic molecules. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 1% Acetic Acid | A common gradient system. Start with a low polarity (e.g., 70:30 Hexane:EtOAc) and gradually increase the proportion of polar EtOAc. The added acetic acid helps to prevent peak tailing of the carboxylic acid on the silica. |
| Dichloromethane/Methanol with 1% Acetic Acid | A more polar system for compounds that do not move sufficiently in Hexane/EtOAc. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system to monitor the reaction progress and identify fractions containing the product. |
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the product a retention factor (Rf) of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas). Begin collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 30% EtOAc to 50% EtOAc) to elute the more polar product from the column.
-
Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified product.
Purity Assessment
After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
-
Nichols, L. (n.d.). Recrystallization and Crystallization. University of California, Davis. Available at: [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Frank, W. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
Sources
Application Note: Solvent Selection & Recrystallization Protocol for Dimethylglutaranilic Acid
This Application Note is designed as a process development guide for the purification of Dimethylglutaranilic Acid (specifically
This molecule belongs to the class of anilic acids —compounds containing both a hydrophilic carboxylic acid and a hydrophobic aromatic amide. This "amphiphilic" nature creates specific challenges (e.g., oiling out, cyclization) that this guide addresses through a logic-driven solvent selection protocol.
Introduction & Chemical Context
Dimethylglutaranilic acid is an intermediate often used in the synthesis of agrochemicals (e.g., Dimethipin) and pharmaceuticals. Chemically, it is a mono-amide of glutaric acid.
-
Chemical Structure:
(where is dimethylphenyl). -
Impurity Profile:
-
Unreacted Aniline: Basic, toxic, and prone to oxidation (color formation).
-
Glutaric Acid: Formed via hydrolysis of the starting anhydride; highly water-soluble.
-
Glutarimide Derivative: Critical Process Risk. Prolonged heating or acidic conditions can cause the anilic acid to cyclize, losing water to form the thermodynamically stable imide.
-
The Challenge: The goal is to select a solvent that maximizes yield while preventing the thermally induced cyclization to the imide.
Theoretical Framework: Solubility Parameters
To select a solvent without random trial-and-error, we apply the "Like Dissolves Like" principle using Hansen Solubility Parameters (HSP).
| Moiety | Polarity | Interaction Type | Suggested Solvent Class |
| Carboxylic Acid | High | H-Bond Donor/Acceptor | Alcohols, Water (pH dependent) |
| Amide Linkage | Medium | H-Bond Acceptor | Esters, Ketones, Alcohols |
| Dimethylphenyl | Low | Dispersion (Van der Waals) | Toluene, Ethers, Chlorinated solvents |
Scientific Insight: A single solvent often fails to satisfy both the polar acid tail and the non-polar aromatic head. Therefore, Binary Solvent Systems (e.g., Alcohol/Water) or Polar Aprotic/Anti-solvent systems are statistically most likely to succeed.
Methodology 1: Solvent Screening Protocol
Do not proceed to bulk recrystallization without this screening step. This protocol uses a "Rapid Equilibrium" approach to define the Metastable Zone Width (MSZW).
Screening Workflow (Decision Tree)
Caption: Logic flow for rapid solvent screening. Note the check for "Oiling Out," a common failure mode for anilic acids.
Recommended Solvent Candidates
Based on the chemical structure of dimethylglutaranilic acid, test these systems in order:
-
Ethanol/Water (Start with 95:5, titrate water):
-
Why: The aromatic ring dissolves in EtOH; the acid group tolerates water. Water acts as a powerful anti-solvent for the hydrophobic ring.
-
-
Ethyl Acetate (EtOAc):
-
Why: Moderate polarity.[1] Good for removing unreacted glutaric acid (which is less soluble in cold EtOAc than the anilic acid).
-
-
Isopropanol (IPA):
-
Why: Higher boiling point than EtOH allows for better solubility at high temp, but lower polarity encourages crystallization upon cooling.
-
-
Toluene:
-
Why: Only if the crude contains significant polar tars. The product may be sparingly soluble, so this is likely a "washing" solvent rather than a recrystallization solvent.
-
Methodology 2: The Recrystallization Protocol
Critical Quality Attribute (CQA): Purity > 98% (HPLC), Glutarimide impurity < 0.5%.
Step-by-Step Procedure
Step 1: Dissolution (The "Goldilocks" Temperature)
-
Place crude dimethylglutaranilic acid in a round-bottom flask.
-
Add the selected solvent (e.g., 95% Ethanol) at a ratio of 5 mL per gram of solid.
-
Heat with stirring. WARNING: Do not exceed 80°C or reflux for >30 minutes. Prolonged heat promotes cyclization to the imide.
-
If not dissolved, add solvent in 1 mL increments until clear.
Step 2: Hot Filtration (Removal of Mechanical Impurities)
-
If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper.
-
Tip: Add 5% excess solvent before filtering to prevent premature crystallization in the funnel.
Step 3: Nucleation & Cooling (Avoiding the "Oil")
-
Allow the filtrate to cool to room temperature slowly (approx. 1°C/min).
-
The Seeding Technique: At ~40-50°C, add a few grains of pure dimethylglutaranilic acid seed crystals.
-
Why: Anilic acids often supercool and separate as an oil. Seeding provides a template for the crystal lattice, bypassing the oil phase.
-
-
Once at room temperature, move to an ice bath (0-4°C) for 1 hour.
Step 4: Isolation & Wash
-
Filter the crystals using vacuum filtration.
-
The Displacement Wash: Wash the cake with cold solvent (the same solvent used for crystallization, chilled to 0°C).
-
Volume: Use 1 mL per gram of starting material.
-
Purpose: Displaces the "mother liquor" containing dissolved impurities (aniline, glutaric acid) without redissolving the product.
-
Step 5: Drying
-
Dry in a vacuum oven at 40°C.
-
Note: Do not use high heat (>60°C) for drying, as the solid-state dehydration to the imide can occur over time.
Process Workflow Diagram
Caption: Operational workflow emphasizing the seeding step to prevent oiling out.
Troubleshooting & Data Analysis
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Material "Oils Out" (Liquid separates at bottom) | Temperature dropped too fast or solvent is too polar. | Re-heat to dissolve.[2][3] Add seed crystals at a higher temperature. Add a small amount of "good" solvent (e.g., Ethanol). |
| Low Yield (<50%) | Solvent volume too high or solubility too high at 0°C. | Concentrate the mother liquor (rotary evaporator) to half volume and repeat cooling. |
| Melting Point Depression | Impurities trapped in lattice. | Recrystallize again. Check HPLC. If MP is sharp but wrong, check for Imide formation (cyclization). |
Validation of Purity
Do not rely solely on melting point.
-
HPLC: Check for the disappearance of the dimethylaniline peak.
-
Acid-Base Titration: The carboxylic acid group allows for titration with NaOH.
-
Theoretical Eq. Weight: ~235.28 g/mol (Calculate based on exact isomer).
-
Logic: If the equivalent weight is too high, you have non-acidic impurities (imide or neutral organics). If too low, you may have retained glutaric acid.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Authoritative source on Metastable Zone Width and seeding).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for solvent selection).[1][4]
-
PubChem. (n.d.).[5] 2,4-Dimethylglutaric acid (and derivatives).[6] National Library of Medicine. (Source for general physicochemical properties of the glutaric backbone).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Glutamic acid, N-(2,4-dinitrophenyl)- | C11H11N3O8 | CID 15593839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Precision Synthesis of Glutaranilic Acid: Technical Support Guide
Topic: Preventing Imide Formation During Glutaranilic Acid Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Support Center (Troubleshooting & FAQs)[1][2]
The Mechanistic Landscape: Kinetic vs. Thermodynamic Control[1]
To prevent imide formation, one must understand that the synthesis of glutaranilic acid (N-phenylglutaramic acid) is a competition between kinetic and thermodynamic control.[1][2]
-
Target Product (Glutaranilic Acid): The kinetic product.[1][2] It forms rapidly via nucleophilic attack of the aniline nitrogen on the anhydride carbonyl.[2] This opens the ring.[2]
-
Impurity (N-Phenylglutarimide): The thermodynamic product.[1][2] It forms slowly via dehydration (loss of water) and ring closure.[2] This is favored by heat, acidic catalysis, and prolonged reaction times.[2]
The Golden Rule: To isolate the acid, you must trap the reaction at the kinetic stage and prevent the system from reaching thermodynamic equilibrium.[1]
Reaction Pathway Diagram[3]
Figure 1: Reaction coordinate visualization showing the irreversible nature of the kinetic path at low temperatures versus the cyclization risk at high energy.
Optimized Experimental Protocol
This protocol is designed as a self-validating system .[2] The choice of solvent (Toluene) is intentional: glutaranilic acid is generally insoluble in non-polar solvents, meaning it will precipitate out of the solution as it forms. This physical phase change effectively "stops" the reaction, preventing the molecule from re-entering the solution to cyclize into the imide.
Materials
-
Glutaric Anhydride: 1.0 equivalent (Recrystallized if older than 6 months; hydrolysis produces glutaric acid which inhibits the reaction).[1][2]
-
Aniline: 1.0 equivalent (Must be distilled if dark/oxidized).[1][2]
-
Solvent: Toluene (Anhydrous).[2] Alternative: Dichloromethane (DCM).[2]
-
Temperature: 0°C to Room Temperature (20–25°C).
Step-by-Step Workflow
-
Preparation: Dissolve Glutaric Anhydride (1.0 eq) in Toluene (approx. 5–10 mL per gram). If solubility is poor at RT, gentle warming is acceptable, but cool back to RT before step 2.[2]
-
Addition: Add Aniline (1.0 eq) dropwise to the anhydride solution.
-
Reaction: Stir at room temperature for 1–4 hours.
-
Isolation (The "Anti-Imide" Step):
-
Drying: Dry in a vacuum desiccator over
or silica.-
Warning: Do not oven dry >40°C. Heat will cause solid-state dehydration to the imide.[2]
-
Troubleshooting Hub (FAQs)
Issue: "My product is an oil, not a solid."
Diagnosis: This often happens in solvents like THF or Chloroform where the amic acid remains soluble, or if the aniline used was impure.[1][2] Corrective Action:
-
Solvent Swap: Switch to Toluene or Diethyl Ether.
-
Trituration: If already an oil, add Hexane or Pentane and scratch the flask sides with a glass rod to induce crystallization.[1][2]
-
Seed Crystal: If you have a previous batch, add a speck of solid to seed the solution.[1][2]
Issue: "NMR shows a mixture of Acid and Imide."
Diagnosis: The reaction was likely heated, or the workup involved acidic conditions.[2] Differentiation:
-
H-NMR: Look for the NH peak.[1][2] The Amic Acid has a broad carboxylic acid proton (>10 ppm) and an amide proton (~8-9 ppm).[2] The Imide has no carboxylic proton and the ring protons shift slightly upfield.[1][2]
-
Solubility Test (The Quick Check):
Issue: "The yield is low (<50%)."
Diagnosis: Moisture contamination.[2] Glutaric anhydride hydrolyzes to glutaric acid rapidly in moist air.[1][2] Glutaric acid does not react with aniline under these mild conditions.[1][2] Corrective Action:
-
Check the IR of your starting anhydride.[2] A broad OH stretch (3000-3500 cm⁻¹) indicates hydrolysis.[2]
-
Recrystallize the anhydride from acetyl chloride or acetic anhydride (wash thoroughly) before use.[2]
Decision Tree for Impurity Management
Figure 2: Logic flow for confirming product identity and salvaging batches contaminated with imide.
Comparative Data: Solvent Effects
The choice of solvent dictates the thermodynamic landscape.[2] Non-polar solvents precipitate the kinetic product, protecting it from cyclization.[2]
| Solvent | Polarity | Product Solubility | Risk of Imide Formation | Recommendation |
| Toluene | Non-Polar | Insoluble (Precipitates) | Low | Highly Recommended |
| Dichloromethane | Moderate | Partially Soluble | Moderate | Acceptable (if kept cold) |
| THF | Polar Aprotic | Soluble | High (if heated) | Avoid for isolation |
| DMF | Polar Aprotic | Soluble | Very High | Do Not Use |
References
-
Kinetic vs.
-
Anhydride Aminolysis Mechanisms
-
Imide Formation Risks in Peptide Synthesis
-
Concept: Glutarimide formation is a known side reaction in glutamic acid derivatives, accelerated by base/heat.[1][2]
-
Source: Zhu, J., & Marchant, R. E. (2008).[2] Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Journal of Peptide Science. Link
-
-
Physical Properties & Solubility
Sources
Technical Support Center: Optimizing the Synthesis of N-(2,5-Dimethylphenyl)glutarimide
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the reaction between 2,5-dimethylaniline and glutaric anhydride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to improve the yield and purity of the target product, N-(2,5-dimethylphenyl)glutarimide. We will delve into the reaction mechanism, troubleshoot common issues, and provide a robust, optimized protocol based on established chemical principles.
Reaction Overview and Core Challenges
The reaction of 2,5-dimethylaniline with glutaric anhydride is a two-step nucleophilic acyl substitution. The initial reaction is a rapid ring-opening of the anhydride by the aniline's amino group to form an intermediate, N-(2,5-dimethylphenyl)pentanedioic acid amide (amic acid). This is followed by a slower, heat-induced intramolecular cyclization (dehydration) to yield the final N-(2,5-dimethylphenyl)glutarimide product.[1]
The primary challenge in this synthesis stems from the steric hindrance imparted by the two methyl groups on the aniline ring, particularly the methyl group at the ortho position. This steric bulk can impede the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon of the anhydride, potentially leading to slow reaction rates and low yields.[2]
Caption: General reaction pathway for the formation of N-(2,5-Dimethylphenyl)glutarimide.
Troubleshooting Guide
This section addresses the most common issues encountered during this synthesis in a question-and-answer format.
Q: My reaction yield is very low, or I'm recovering mostly starting material. What's going wrong?
A: This is the most frequent issue and is almost always related to the reduced reactivity of the sterically hindered 2,5-dimethylaniline.
-
Potential Cause 1: Insufficient Thermal Energy. The activation energy for this reaction, especially the final cyclization step, is significant. Room temperature conditions are often insufficient.
-
Solution: Increase the reaction temperature. Refluxing the reaction mixture in a high-boiling solvent like toluene or xylene is highly effective. The elevated temperature provides the necessary energy to overcome the steric barrier and drives the dehydration step to completion. Some procedures for similar reactions involve heating up to 180-190°C.[3]
-
-
Potential Cause 2: Lack of Catalysis. For hindered anilines, uncatalyzed reactions with anhydrides can be sluggish.[2]
-
Solution: Employ a nucleophilic catalyst. 4-(Dimethylaminopyridine) (DMAP) is an excellent choice. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent and can more effectively acylate the hindered aniline.[2] Use DMAP in catalytic amounts (e.g., 1-5 mol%).
-
-
Potential Cause 3: Reagent Impurity/Degradation. Glutaric anhydride is susceptible to hydrolysis if exposed to moisture, which will consume the reagent and reduce yield.[4]
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored glutaric anhydride. Dry your solvent over molecular sieves or by distillation if necessary. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Q: My final product is contaminated with a significant amount of a more polar byproduct. What is it and how do I get rid of it?
A: The polar impurity is very likely the amic acid intermediate. This indicates incomplete cyclization.
-
Potential Cause: Insufficient Heat or Reaction Time for Dehydration. The conversion of the amic acid to the imide requires the removal of one molecule of water, a process that is often slow and reversible without sufficient driving force.
-
Solution 1: Increase Heat and Time. As mentioned above, ensure the reaction is heated sufficiently (e.g., reflux) for an adequate period. Monitor the reaction by Thin Layer Chromatography (TLC) until the spot corresponding to the amic acid intermediate disappears.
-
Solution 2: Azeotropic Water Removal. For a more robust and efficient cyclization, perform the reaction in a solvent that forms an azeotrope with water, such as toluene or xylene, and use a Dean-Stark apparatus. The continuous removal of water as it is formed will drive the equilibrium towards the imide product, ensuring complete conversion. This technique is standard for similar condensation reactions.[5]
-
Q: The reaction seems to start but then stalls. Why?
A: A stalling reaction can be due to several factors, often related to the reaction equilibrium or byproducts.
-
Potential Cause: Acid-Base Neutralization. The amic acid intermediate has a carboxylic acid group. If no base is present, this acidic proton can protonate the starting aniline, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.
-
Solution: While high heat often overcomes this, in some cases, using a non-nucleophilic base like triethylamine (TEA) or pyridine can be beneficial. Pyridine can also serve as the solvent and a catalyst.[4][6] However, for this specific reaction, driving the cyclization with heat is the more common and direct approach. When using amines as reactants, it's a known principle that two equivalents may be needed: one to react and one to act as a base to neutralize the acid byproduct.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
For the final cyclization step, a non-polar, high-boiling solvent that forms an azeotrope with water is ideal. Toluene (b.p. 111°C) or xylene (b.p. ~140°C) are excellent choices when using a Dean-Stark apparatus. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be used, especially if higher temperatures are needed, as they are effective at dissolving the reagents and intermediates.[5][7]
-
-
Q2: How can I effectively monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes. You should be able to visualize three distinct spots: 2,5-dimethylaniline (starting material), the highly polar amic acid intermediate (which will have a low Rf value), and the final, less polar imide product (higher Rf value). The reaction is complete when the spots for the aniline and the amic acid are gone.
-
-
Q3: Is it better to use glutaric acid or glutaric anhydride?
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by ensuring complete conversion to the imide.
Table 1: Reagent and Parameter Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
|---|---|---|---|---|
| 2,5-Dimethylaniline | 121.18 | 6.06 g | 50 mmol | 1.0 |
| Glutaric Anhydride | 114.10 | 5.99 g | 52.5 mmol | 1.05 |
| Toluene | - | 150 mL | - | - |
| Parameter | Value | |||
| Temperature | Reflux (~111°C) |
| Reaction Time | | 4-8 hours (monitor by TLC) | | |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. Ensure all glassware is thoroughly dried in an oven before use.
-
Reagent Addition: Charge the flask with 2,5-dimethylaniline (6.06 g, 50 mmol), glutaric anhydride (5.99 g, 52.5 mmol), and toluene (150 mL). A slight excess of the anhydride ensures complete consumption of the aniline.
-
Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to reflux using a heating mantle. The reaction mixture should be stirred vigorously.
-
Monitoring: Water will begin to collect in the Dean-Stark trap as the cyclization proceeds. Monitor the reaction progress every hour using TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is complete when the starting aniline and the polar amic acid intermediate are no longer visible. This typically takes 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out of the solution.
-
Isolation: Concentrate the toluene under reduced pressure using a rotary evaporator. The crude product will be a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure N-(2,5-dimethylphenyl)glutarimide. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Sources
- 1. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH Stability of N-phenylglutaramic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and foundational knowledge for managing and optimizing the pH stability of N-phenylglutaramic acid derivatives.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses the fundamental principles governing the stability of your compounds and offers solutions to common initial hurdles.
Q1: My N-phenylglutaramic acid derivative is degrading in aqueous solution. What is the most likely cause?
A1: The primary cause of instability for N-phenylglutaramic acid derivatives in aqueous solutions is the hydrolysis of the amide bond.[1][2][3] This reaction involves the cleavage of the amide linkage by water, yielding the parent N-phenylglutamic acid and the corresponding amine. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2][4][5]
Expert Insight (The "Why"): The amide bond, while relatively stable compared to an ester, possesses a carbonyl carbon that is electrophilic (electron-deficient).[2] This makes it susceptible to nucleophilic attack by water. This reaction is significantly accelerated under both acidic and basic conditions, typically being slowest near a neutral pH.[1][6]
-
Under acidic conditions (pH < 7): The carbonyl oxygen gets protonated. This makes the carbonyl carbon even more electrophilic and thus more susceptible to attack by a water molecule.
-
Under basic conditions (pH > 7): The hydroxide ion (OH⁻) is a much stronger nucleophile than water. It directly attacks the electrophilic carbonyl carbon, leading to the cleavage of the amide bond.
Diagram: General Mechanism of Amide Hydrolysis
Caption: Mechanisms for acid- and base-catalyzed amide hydrolysis.
Q2: I'm observing precipitation when I dilute my compound into an aqueous buffer. What's happening and how can I fix it?
A2: This is a common solubility issue that can be mistaken for instability. N-phenylglutaramic acid derivatives, like many drug candidates, can have limited aqueous solubility. The issue is often exacerbated by a change in pH.
Expert Insight (The "Why"): Your compound's solubility is dictated by its ionization state, which is governed by its pKa and the pH of the solution. If your derivative has acidic or basic functional groups, its charge state will change with pH, drastically altering its solubility. For instance, a derivative with a carboxylic acid group will be less soluble at low pH (protonated, neutral form) and more soluble at higher pH (deprotonated, charged form). The opposite is true for a basic amine group. Precipitation can also occur if the degradation products are less soluble than the parent compound.[1]
Troubleshooting Steps:
-
Determine the pKa: If not known, use computational tools or experimental titration to estimate the pKa of your molecule's ionizable groups. This will predict the pH range of lowest solubility.
-
Adjust Stock Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol.[1]
-
Use Co-solvents: When diluting into the aqueous buffer, consider including a small percentage of a water-miscible organic co-solvent (e.g., propylene glycol, ethanol) in the final solution to increase the solubility of your compound.[2]
-
pH Optimization: Carefully select a buffer system that maintains a pH where your compound is most soluble and stable. Many drugs are most stable between pH 4 and 8.[2][4]
Section 2: Designing and Executing pH Stability Studies
This section provides a robust framework for systematically evaluating the pH stability of your N-phenylglutaramic acid derivatives, aligned with industry best practices.
Q3: How do I properly set up a "forced degradation" study to assess pH stability?
A3: A forced degradation or stress testing study is essential to understand the intrinsic stability of your molecule, identify potential degradation products, and develop a stability-indicating analytical method.[7] According to ICH guidelines, this involves subjecting the compound to conditions more severe than accelerated stability testing.[7][8]
Experimental Protocol 1: Forced Degradation Study for pH Stability
Objective: To determine the degradation profile of an N-phenylglutaramic acid derivative across a range of pH values.
Materials:
-
Your N-phenylglutaramic acid derivative
-
Organic solvent for stock solution (e.g., HPLC-grade DMSO or Acetonitrile)
-
Buffers: Prepare a range of buffers (e.g., 0.1 M HCl for pH 1, acetate buffer for pH 4, phosphate buffer for pH 7, borate buffer for pH 10, 0.1 M NaOH for pH 13).
-
HPLC or UPLC-MS system
-
Constant temperature incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in your chosen organic solvent.
-
Sample Preparation: For each pH condition, dilute the stock solution into the respective buffer to a final concentration of ~50-100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid impacting the reaction. Prepare a "time zero" (T₀) sample by immediately quenching the reaction (see step 4).
-
Incubation: Incubate all samples at a controlled, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.[8]
-
Time Points: Withdraw aliquots from each pH solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).[1]
-
Quenching: To stop the degradation reaction, immediately neutralize the aliquot by adding an equal volume of a buffer of opposite pH (e.g., quench HCl samples with NaOH). Alternatively, dilute the aliquot in the mobile phase and keep it cold (4°C) until analysis.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, typically HPLC-UV or LC-MS.[1] Quantify the peak area of the parent compound and any new peaks corresponding to degradation products.
Self-Validation Check: A good forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API). If you see no degradation, increase the temperature or time. If degradation is too rapid, decrease them. This ensures you can accurately model the degradation kinetics.
Diagram: Workflow for a pH Stability Study
Caption: Standard workflow for assessing pH-dependent stability.
Section 3: Data Interpretation and Optimization Strategies
After generating data, the next critical step is accurate interpretation, which informs the strategies for improving your compound's stability.
Q4: How do I interpret the data from my pH stability study to determine the optimal pH?
A4: The goal is to identify the pH at which the degradation rate is slowest. This is achieved by analyzing the kinetic data from your experiment.
Data Analysis Steps:
-
Calculate Percent Remaining: For each time point at each pH, calculate the percentage of the parent compound remaining relative to the T₀ sample.
-
Plot the Data: Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time for each pH.
-
Determine Reaction Order: If the plot is linear, the degradation follows first-order kinetics, which is common for drug hydrolysis.[6][9] The slope of this line is the negative of the degradation rate constant (-k).
-
Create a pH-Rate Profile: Plot the calculated rate constant (k) or the half-life (t½ = 0.693/k) against pH. The pH corresponding to the lowest 'k' value (and longest t½) is the pH of maximum stability.
Table: Example pH Stability Data for a Hypothetical Derivative
| pH | Temp (°C) | Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) | Degradation Mechanism |
| 1.2 | 50 | 0.085 | 8.2 | Acid-Catalyzed Hydrolysis |
| 4.5 | 50 | 0.011 | 63.0 | Minimal Degradation |
| 7.4 | 50 | 0.008 | 86.6 | Optimal Stability |
| 9.0 | 50 | 0.042 | 16.5 | Base-Catalyzed Hydrolysis |
| 12.0 | 50 | 0.150 | 4.6 | Rapid Base-Catalyzed Hydrolysis |
Expert Insight (The "Why"): The U-shaped curve often seen in pH-rate profiles for amides reflects the specific-acid, water-catalyzed, and specific-base hydrolysis mechanisms dominating at low, neutral, and high pH, respectively. Identifying the "bottom" of this U-curve is key to formulation development.
Q5: My compound is unstable at my desired physiological pH (7.4). What formulation strategies can I use to improve its stability?
A5: If structural modification of the API is not an option, several formulation strategies can enhance stability.
-
Buffering: The most direct approach is to formulate the drug product at its pH of maximum stability, using a pharmaceutically acceptable buffer system (e.g., citrate, acetate, phosphate) to maintain that pH.[10][11]
-
Co-solvents and Excipients: Reducing the activity of water by including co-solvents like glycerin or propylene glycol can slow down hydrolysis.[2] Certain excipients like cyclodextrins can form inclusion complexes with the drug, sterically hindering the approach of water to the labile amide bond.
-
Moisture Control: For solid dosage forms, minimizing exposure to moisture is critical.[5][12] This can be achieved through:
-
Using anhydrous excipients.
-
Implementing a dry granulation manufacturing process.
-
Adding desiccants to the packaging.[10]
-
-
Microencapsulation: Creating a protective barrier around the API can shield it from the microenvironment, reducing its exposure to pH and moisture.[10]
-
Lyophilization (Freeze-Drying): For parenteral formulations, removing water via lyophilization creates a stable solid cake that is reconstituted just before administration. This is a highly effective but complex and costly strategy.
By systematically applying these principles and protocols, you can effectively diagnose stability issues, pinpoint optimal conditions, and develop a robust formulation for your N-phenylglutaramic acid derivatives.
References
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]
-
Al-Salami, H., et al. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Available from: [Link]
-
Scribd. (n.d.). Formulation Strategies For Enhancing Drug Stability. Available from: [Link]
-
Demizu, Y., et al. (n.d.). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC - NIH. Available from: [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Available from: [Link]
-
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Available from: [Link]
-
SlideShare. (n.d.). Drug Stability. Available from: [Link]
-
Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Available from: [Link]
-
ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. Available from: [Link]
-
MDPI. (2021, February 19). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Available from: [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. (2012, March 17). Stability Testing of Pharmaceutical Products. Available from: [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available from: [Link]
-
MDPI. (2020, November 5). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Available from: [Link]
-
MDPI. (2025, December 31). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Available from: [Link]
-
ResearchGate. (2026, January 18). (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsquarel.org [rsquarel.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Technical Support Center: Troubleshooting the Hydrolysis of Glutaranilic Acid Amides
Welcome to the technical support center for the hydrolysis of glutaranilic acid amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cleavage of the amide bond in these structures. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction to the Challenges
The hydrolysis of glutaranilic acid amides, while a fundamental transformation, presents unique challenges due to the presence of both a resonance-stabilized anilide linkage and a neighboring carboxylic acid group. This structure can lead to complex reaction kinetics and potential side reactions. This guide provides a structured approach to troubleshooting common issues, ensuring the integrity and success of your experiments.
Troubleshooting Q&A: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address problems you may be encountering in the lab.
Question 1: My glutaranilic acid amide hydrolysis is extremely slow or incomplete under standard acidic conditions (e.g., refluxing in 6N HCl). What is causing this and how can I improve the reaction rate?
Answer:
The sluggish hydrolysis of glutaranilic acid amides is often due to the high stability of the anilide bond. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the amide carbonyl less electrophilic and the nitrogen a poorer leaving group.[1][2] Additionally, under strongly acidic conditions, the equilibrium can be unfavorable.[3]
Causality and Recommended Solutions:
-
Insufficient Acid Concentration or Temperature: While 6N HCl is a common choice, for highly stable anilides, more forcing conditions may be necessary. Increasing the concentration of the acid or the reaction temperature can often drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
Neighboring Group Participation: A key feature of glutaranilic acid is the presence of a terminal carboxylic acid. This group can participate in the reaction through intramolecular catalysis, significantly accelerating hydrolysis compared to a simple benzanilide.[4] This effect is pH-dependent. At very low pH, the carboxyl group is protonated and less available to act as an intramolecular nucleophile.
Experimental Protocol: Optimizing Acid-Catalyzed Hydrolysis
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve your glutaranilic acid amide in a suitable solvent (e.g., dioxane or water, if soluble).
-
Acid Addition: Add an excess of a strong acid. Consider using concentrated sulfuric acid in addition to or instead of hydrochloric acid for a stronger effect.
-
Heating: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the aniline product with an organic solvent. The glutaric acid will remain in the aqueous layer as its carboxylate salt. Acidify the aqueous layer to precipitate the glutaric acid, if desired.
Question 2: I am observing a significant amount of a side product that I suspect is a cyclic imide. How can I prevent its formation?
Answer:
The formation of a glutarimide derivative is a common side reaction during the hydrolysis of glutaranilic acid amides, especially under conditions that favor intramolecular cyclization. This occurs when the terminal carboxylate attacks the amide carbonyl, leading to the elimination of the aniline.
dot
Sources
Technical Support Center: Purification and Separation Strategies
Introduction for the Modern Researcher
In the realm of chemical synthesis, particularly within pharmaceutical and materials science, the purity of a final compound is not merely a quality benchmark—it is a prerequisite for efficacy, safety, and reproducibility. The synthesis of complex molecules often involves the use of starting materials like 2,5-dimethylaniline, a versatile primary arylamine.[1][2] However, reactions rarely proceed to 100% completion, leaving unreacted starting material commingled with the desired product.
This guide serves as a specialized technical resource for navigating the common yet critical challenge of separating residual 2,5-dimethylaniline from your reaction mixture. We will move beyond rote procedures to explore the underlying chemical principles that govern separation, empowering you to troubleshoot effectively and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of 2,5-dimethylaniline and general separation principles.
Q1: What are the key physicochemical properties of 2,5-dimethylaniline that I should consider for separation?
A1: Understanding the physical and chemical properties of 2,5-dimethylaniline is the cornerstone of designing an effective purification strategy. Its basicity, boiling point, and solubility are the primary levers we can use to achieve separation.
Table 1: Key Physicochemical Properties of 2,5-Dimethylaniline
| Property | Value | Significance for Separation |
| Molecular Weight | 121.18 g/mol [1] | Influences diffusion rates and volatility. |
| Boiling Point | ~218 °C (at 760 mmHg)[3][4] | High boiling point suggests that distillation is a viable method, especially if the product's boiling point is significantly different. Vacuum distillation is recommended to prevent thermal decomposition of sensitive products.[5] |
| Melting Point | ~11.5 °C[2][3] | It is a liquid at or near room temperature, which is important for liquid-liquid extraction and loading onto a chromatography column. |
| Appearance | Clear yellow to reddish-brown liquid; darkens on exposure to air and light.[1][2] | Color change can indicate oxidation or degradation. Purified fractions should ideally be lighter in color. |
| Solubility | Sparingly soluble in water (<0.1 g/100 mL).[3] Soluble in common organic solvents like ethanol, ether, and chloroform.[6] | Its poor water solubility but good organic solvent solubility is the basis for liquid-liquid extraction. |
| pKa (of the conjugate acid) | ~4.53[3] | This value indicates that 2,5-dimethylaniline is a weak base. It will be protonated and become water-soluble in acidic solutions (pH < 4.5), which is the fundamental principle of acid-base extraction. |
Q2: I'm starting a new project. How do I choose the best separation technique?
A2: The optimal technique depends on the properties of your desired product relative to 2,5-dimethylaniline. A logical decision-making process is crucial.
Caption: Decision tree for selecting a primary separation technique.
Q3: Why is it necessary to remove unreacted starting materials?
A3: Leaving unreacted 2,5-dimethylaniline in your product can have significant consequences. In drug development, it can lead to inaccurate biological assay results, introduce toxicity, and complicate regulatory approval.[7] In materials science, it can alter the final properties of a polymer or dye.[3][4] Thorough purification ensures that the observed properties are intrinsic to your target molecule.[8]
Part 2: Troubleshooting and In-Depth Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for the most common and effective separation techniques.
Guide 1: Acid-Base Extraction
Principle of Operation: This is often the most powerful and scalable first-pass purification method. It leverages the basicity of the amine functional group in 2,5-dimethylaniline. By washing the organic reaction mixture with an aqueous acid (e.g., 1M HCl), the basic amine is protonated to form a water-soluble ammonium salt ((CH₃)₂C₆H₃NH₃⁺Cl⁻), which partitions into the aqueous phase. A neutral or acidic product will remain in the organic phase.
Caption: Workflow diagram for acid-base extraction.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of 1M aqueous hydrochloric acid (HCl).
-
Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely.
-
Drain the lower layer. Expert Tip: To determine which layer is aqueous, add a few drops of water and observe which layer it joins.[9]
-
Collect the organic layer, which now contains your purified product (if it's neutral or acidic).
-
To confirm removal, you can basify the aqueous layer with 2M NaOH and extract with fresh organic solvent to recover the 2,5-dimethylaniline.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| An Emulsion Forms (a cloudy, inseparable third layer) | - Vigorous shaking created a stable suspension.[9] - Surfactant-like byproducts are present. | - Patience: Allow the funnel to stand undisturbed for 10-30 minutes.[9] - Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing separation.[10] - Filtration: Pass the entire mixture through a pad of Celite or glass wool to break the emulsion.[10] |
| Incomplete Separation (2,5-DMA still in organic layer) | - Insufficient acid was used to protonate all the amine. - Inadequate mixing of the two phases. | - Perform a second or even third extraction with fresh aqueous acid. - Test the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). - Ensure you are shaking vigorously enough for sufficient interfacial contact. |
| Product Loss | - The product has some basicity and is partially extracted into the acid wash. - The product has some water solubility. | - Use a weaker acid if your product is weakly basic. - Perform a "back-extraction": Wash the acidic aqueous layer with a fresh portion of organic solvent to recover any dissolved product. |
Guide 2: Column Chromatography
Principle of Operation: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). 2,5-Dimethylaniline is a polar molecule due to its amine group and will adhere to polar silica gel. By carefully choosing a solvent system, you can elute your product while the more polar 2,5-dimethylaniline is retained longer on the column.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Bands overlap) | - The chosen solvent system (eluent) is too polar, eluting all compounds too quickly. - The column was overloaded with too much crude material. - The initial band of material loaded onto the column was too wide. | - Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your target compound.[11] - Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. - Dissolve the crude mixture in the absolute minimum amount of solvent before loading.[11] |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound. - The compound may be decomposing on the acidic silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). - Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica gel.[11] |
| Streaking or "Tailing" of Bands | - The sample was too concentrated when loaded. - The compound is too polar for the chosen eluent and is undergoing slow, continuous desorption. | - Dilute the sample more before loading or use the "dry loading" technique (adsorbing the crude material onto a small amount of silica before adding it to the column). - Add a small amount (~0.5-1%) of a modifier to the eluent. For a basic compound like 2,5-dimethylaniline, adding triethylamine can significantly improve peak shape by neutralizing acidic sites on the silica. |
Guide 3: Distillation
Principle of Operation: If your product has a boiling point that is significantly different from 2,5-dimethylaniline's (~218 °C), distillation can be an effective, solvent-free purification method.
-
Simple Distillation: Use if the boiling point difference is >100 °C.
-
Fractional Distillation: Necessary for boiling point differences between 25-100 °C to achieve good separation.
-
Vacuum Distillation: Highly recommended for high-boiling compounds or those that are sensitive to thermal decomposition. Lowering the pressure reduces the boiling point.[5]
Troubleshooting Guide: Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - Superheating of the liquid. - Lack of nucleation sites. | - Always add fresh boiling chips or a magnetic stir bar before heating.[5] - Ensure vigorous and even stirring throughout the distillation. |
| Poor Separation of Fractions | - Distillation rate is too fast. - Inefficient fractionating column. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[5] - Use a more efficient column (e.g., Vigreux or packed column) for mixtures with close boiling points. |
| Product Darkens During Distillation | - Thermal decomposition is occurring at high temperatures. | - Switch to vacuum distillation to lower the required temperature.[5] - Ensure the heating mantle temperature is not set excessively high. |
References
-
PubChem. (n.d.). 2,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
LookChem. (n.d.). 2,5-Dimethylaniline CAS 95-78-3. Retrieved from [Link]
- Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
-
Sharma, M. M. (1986). New strategies for separations through reactions. Sadhana, 9(4), 339-355. Retrieved from [Link]
-
Chemistry Notes. (2022). Separation of Amines by Hoffmann's Method. Retrieved from [Link]
-
Chemistry Universe. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. Retrieved from [Link]
-
SPE. (2018). Savvy Separator: 5 Lessons To Simplify Separator Troubleshooting. Journal of Petroleum Technology. Retrieved from [Link]
-
Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. Retrieved from [Link]
-
ELLA Biotech. (n.d.). FAQs - Purification methods. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Xylidine. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Sources
- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylaniline CAS 95-78-3 [homesunshinepharma.com]
- 3. 2,5-Dimethylaniline | 95-78-3 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 2,5-Xylidine - Wikipedia [en.wikipedia.org]
- 8. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Itriglumide and the Uncharacterized N-(2,5-dimethylphenyl)glutaramic acid in the Context of Cholecystokinin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cholecystokinin Receptors as Therapeutic Targets
Cholecystokinin (CCK) and gastrin are peptide hormones that play crucial roles in regulating various physiological processes in the gastrointestinal (GI) and central nervous systems (CNS). Their actions are mediated by two G-protein coupled receptors: the cholecystokinin A receptor (CCK-A or CCK1) and the cholecystokinin B receptor (CCK-B or CCK2). The CCK-A receptor is found predominantly in the pancreas, gallbladder, and intestine, where it regulates enzyme secretion, gallbladder contraction, and GI motility.[1] The CCK-B receptor, which also functions as the gastrin receptor, is the primary subtype in the brain and stomach, modulating anxiety, pain perception, and gastric acid secretion.[2]
The involvement of CCK receptors in these diverse physiological functions has made them attractive targets for therapeutic intervention in a range of disorders, including gastrointestinal diseases, anxiety, and pain. This has spurred the development of numerous CCK receptor antagonists. This guide focuses on the comparison of two such molecules: Itriglumide and N-(2,5-dimethylphenyl)glutaramic acid.
Chemical Structures: A Tale of a Known Antagonist and a Structural Analogue
A comparative analysis begins with an understanding of the molecular architecture of the compounds .
Itriglumide is a potent and selective CCK-B receptor antagonist.[3] Its structure is characterized by a substituted anthranilic acid derivative.
N-(2,5-dimethylphenyl)glutaramic acid , on the other hand, lacks readily available data regarding its biological activity. However, its chemical structure features a glutaramic acid scaffold, which it shares with proglumide , a first-generation, non-selective CCK receptor antagonist.[4][5] This structural similarity to a known, albeit less potent and selective, CCK antagonist provides a basis for theoretical comparison.
Mechanism of Action: Established vs. Hypothetical
Itriglumide: A Selective CCK-B Receptor Antagonist
Itriglumide functions as a competitive antagonist at the CCK-B receptor.[3] This means it binds to the receptor at the same site as the endogenous ligands, CCK and gastrin, but does not activate the receptor. By occupying the binding site, Itriglumide prevents the downstream signaling cascade that would normally be initiated by agonist binding. This leads to the inhibition of physiological responses mediated by the CCK-B receptor, such as gastrin-stimulated gastric acid secretion.[3]
Figure 1: Simplified signaling pathway of the CCK-B receptor and the inhibitory action of Itriglumide.
N-(2,5-dimethylphenyl)glutaramic acid: A Hypothetical Mechanism Based on Structural Analogy
Due to the absence of experimental data, the mechanism of action for N-(2,5-dimethylphenyl)glutaramic acid can only be hypothesized. Its glutaramic acid core is a key feature of proglumide, which acts as a non-selective antagonist at both CCK-A and CCK-B receptors, albeit with lower potency compared to newer antagonists.[4][6] It is plausible that the glutaramic acid moiety in N-(2,5-dimethylphenyl)glutaramic acid could also interact with CCK receptors. However, the N-phenyl substitution with dimethyl groups is significantly different from the N-benzoyl-N,N-dipropyl substitution in proglumide, and these differences would undoubtedly influence binding affinity and selectivity. Without experimental validation, any proposed mechanism of action remains purely speculative.
Performance Data: A Focus on Itriglumide
The available quantitative data for Itriglumide highlights its potency and selectivity as a CCK-B receptor antagonist. In contrast, no such data is publicly available for N-(2,5-dimethylphenyl)glutaramic acid.
| Compound | Target | Assay | Potency (IC50) | Selectivity | Reference |
| Itriglumide | CCK-B Receptor | Receptor Binding | 2.3 nM | Selective for CCK-B | [3] |
| Gastrin-stimulated response | Functional Assay | 5.9 nM | [3] | ||
| N-(2,5-dimethylphenyl)glutaramic acid | - | - | Not Available | Not Available | - |
Experimental Protocols for Characterization
To enable a direct comparison, N-(2,5-dimethylphenyl)glutaramic acid would need to be subjected to a series of in vitro and in vivo experiments. The following are standard protocols used to characterize CCK receptor antagonists.
Competitive Radioligand Binding Assay
This assay is designed to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human CCK-A or CCK-B receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled CCK receptor ligand (e.g., [125I]CCK-8) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., Itriglumide or N-(2,5-dimethylphenyl)glutaramic acid).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.[7]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Flux Measurement
This assay measures the ability of a compound to antagonize the functional response of a receptor to an agonist, such as the increase in intracellular calcium concentration following CCK receptor activation.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the target CCK receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (test compound) to the wells and incubate for a specific period to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of a CCK receptor agonist (e.g., CCK-8) to all wells to stimulate the receptor.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response in each well is determined.
-
Plot the agonist-induced response as a function of the antagonist concentration.
-
Calculate the IC50 value of the antagonist, which is the concentration that inhibits 50% of the maximal agonist response.
-
Figure 3: Workflow for a calcium flux functional assay.
Comparative Analysis and Future Directions
A direct and meaningful comparison of the performance of Itriglumide and N-(2,5-dimethylphenyl)glutaramic acid is currently impossible due to the lack of data for the latter.
Itriglumide is a well-characterized, potent, and selective CCK-B receptor antagonist. Its development represents a significant advancement from older, non-selective antagonists like proglumide.
For N-(2,5-dimethylphenyl)glutaramic acid , its potential as a CCK receptor antagonist is purely speculative and based on the presence of a glutaramic acid scaffold found in proglumide. The 2,5-dimethylphenyl substitution is distinct from the functionalities present in known CCK antagonists, and its impact on receptor binding and selectivity is unknown. It is possible that this compound has no affinity for CCK receptors and may target other biological pathways. For instance, some N-2,5-dimethylphenyl derivatives have been explored for their antimicrobial properties.[8]
To enable a proper comparison, the following experimental steps would be necessary for N-(2,5-dimethylphenyl)glutaramic acid:
-
In vitro characterization: Perform radioligand binding assays against both CCK-A and CCK-B receptors to determine its binding affinity and selectivity. Follow this with functional assays to confirm whether it acts as an antagonist, agonist, or has no effect.
-
In vivo studies: If in vitro activity is confirmed, in vivo studies in animal models would be required to assess its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its efficacy in relevant disease models (e.g., models of gastric acid secretion or anxiety).
Conclusion
This guide has provided a detailed overview of Itriglumide as a potent and selective CCK-B receptor antagonist. In contrast, N-(2,5-dimethylphenyl)glutaramic acid remains an uncharacterized molecule in the public domain. While its structural similarity to proglumide offers a hypothetical basis for potential CCK receptor interaction, this cannot be confirmed without rigorous experimental investigation. For researchers in the field of CCK receptor pharmacology, Itriglumide serves as a valuable tool and a benchmark for the development of new antagonists. The biological activity of N-(2,5-dimethylphenyl)glutaramic acid awaits discovery, and the protocols outlined in this guide provide a roadmap for its characterization.
References
-
PubChem. Proglumide. National Center for Biotechnology Information. [Link]
-
Wikipedia. Proglumide. [Link]
-
Inxight Drugs. PROGLUMIDE. [Link]
-
National Cancer Institute. Definition of proglumide. NCI Drug Dictionary. [Link]
-
Reaction Biology. CCK1 Biochemical Binding Assay Service. [Link]
-
Innoprot. CCK1 Cholecystokinin Receptor Assay. [Link]
- Scemama, J. L., et al. The anti-CCK effect of glutaramic acid derivatives in anesthetized and conscious rats. Peptides, vol. 8, no. 2, 1987, pp. 273-7.
- Feinle-Bisset, C., et al. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity. Frontiers in Endocrinology, vol. 13, 2022, p. 936853.
-
Innoprot. Cholecystokinin CCK2 receptor assay. [Link]
- Roettger, B. F., et al. Ligand-induced Internalization of Cholecystokinin Receptors. Journal of Biological Chemistry, vol. 272, no. 52, 1997, pp. 33347-52.
-
IUPHAR/BPS Guide to PHARMACOLOGY. CCK1 receptor. [Link]
- Culhane, K. J., et al. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. PLoS Biology, vol. 20, no. 1, 2022, p. e3001535.
- Jensen, R. T. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. Current Opinion in Pharmacology, vol. 12, no. 6, 2012, pp. 649-56.
- Giedraitytė, G., et al. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics, vol. 12, no. 2, 2023, p. 220.
- Liou, A. P., et al. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor. American Journal of Physiology-Gastrointestinal and Liver Physiology, vol. 300, no. 4, 2011, pp. G653-63.
- Bell, I. M., et al. Pharmacological comparison of the alternatively spliced short and long CCK2 receptors. British Journal of Pharmacology, vol. 132, no. 4, 2001, pp. 911-8.
- Giedraitytė, G., et al. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
- Eng, J., et al. Biochemistry, Cholecystokinin.
-
ClinicalTrials.gov. Card Expert Search. [Link]
- Advanced Targeting Systems. Targeting Article: CCK-SAP in Binding Studies. Advanced Targeting Systems, 2003.
- Giedraitytė, G., et al.
- Munteanu, C. V., et al. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, vol. 28, no. 10, 2023, p. 4123.
- Miller, L. J., et al. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Pancreatic Acini. Annals of the New York Academy of Sciences, vol. 713, no. 1, 1994, pp. 88-103.
- Al-Ostath, A., et al. Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.
- Google Patents.
- El-Sayed, N. N. E., et al. Synthesis and biological evaluation of some substituted-2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) glutamic acid derivatives against prostate cancer cell line PC3. European Journal of Medicinal Chemistry, vol. 54, 2012, pp. 268-77.
-
IITRI. In Vivo GLP Inhalation Toxicology. [Link]
- Faghihi, K., et al. Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids. Asian Journal of Chemistry, vol. 24, no. 5, 2012, pp. 2025-2027.
- Müller, C., et al. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Molecules, vol. 25, no. 19, 2020, p. 4569.
- Baldi, D. J., et al. In Vivo Pharmacokinetic and Pharmacodynamic Properties of the Antiarrhythmic Molecule ent-Verticilide. Journal of Pharmacology and Experimental Therapeutics, vol. 386, no. 1, 2023, pp. 1-8.
- Coogan, M. P., et al. In Vitro Anticancer Activity and in Vivo Biodistribution of Rhenium(I) Tricarbonyl Aqua Complexes. Journal of the American Chemical Society, vol. 139, no. 42, 2017, pp. 15068-15077.
Sources
- 1. CCK1 Receptors | Cholecystokinin Receptors | Tocris Bioscience [tocris.com]
- 2. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The anti-CCK effect of glutaramic acid derivatives in anesthetized and conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Ligand-induced Internalization of Cholecystokinin Receptors: DEMONSTRATION OF THE IMPORTANCE OF THE CARBOXYL TERMINUS FOR LIGAND-INDUCED INTERNALIZATION OF THE RAT CHOLECYSTOKININ TYPE B RECEPTOR BUT NOT THE TYPE A RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 2,5-Dimethylanilic Acid: A Comparative Technical Guide
Product Focus: 2,5-Dihydroxy-3,6-dimethyl-1,4-benzoquinone (Dimethylanilic Acid / DMBQ) Comparative Benchmarks: Chloranilic Acid (CA), 2,5-Dihydroxy-1,4-benzoquinone (DHBQ)
Executive Summary: The Methyl-Halo Divergence
In the realm of functional quinones, 2,5-dimethylanilic acid (DMBQ) represents a critical pivot point from its halogenated cousins, such as chloranilic acid. While chloranilic acid is a textbook electron acceptor used widely in charge-transfer complexation, DMBQ introduces electron-donating methyl groups that fundamentally alter the molecule's electronic landscape.
For researchers in crystal engineering and aqueous organic flow batteries (AOFBs), distinguishing these derivatives is not merely about identification—it is about validating the redox potential and proton-transfer capability . This guide provides a rigorous spectroscopic framework to differentiate DMBQ from its analogues, explaining the why behind the spectral shifts.
Chemical Identity & Structural Logic
Before interpreting spectra, one must understand the structural inputs governing the signals. The "anilic acid" core is the 2,5-dihydroxy-1,4-benzoquinone moiety.[1] The 3,6-substituents dictate the symmetry and electronic push-pull.
| Compound | Abbr. | Substituents (3,6-pos) | Electronic Effect | Key Property |
| Dimethylanilic Acid | DMBQ | Inductive Donor (+I) | High stability, Tunable Redox | |
| Chloranilic Acid | CA | Inductive Withdrawer (-I) | Strong H-bond donor, Strong Acceptor | |
| Dihydroxybenzoquinone | DHBQ | Neutral Reference | Parent scaffold |
Comparative Spectroscopic Profiling
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation. The substitution pattern at the 3,6-positions acts as a binary switch for proton signals.
-
The Diagnostic Singlet: DMBQ is characterized by the absence of aromatic protons and the presence of a sharp methyl singlet.
-
The "Silent" Spectrum: Chloranilic acid (CA) is effectively silent in
-NMR (excluding exchangeable OH), causing confusion with inorganic impurities if not carefully checked.
Table 1: Comparative
| Nucleus | Moiety | DMBQ (Target) | Chloranilic Acid (CA) | DHBQ (Parent) |
| Ring Proton | Absent | Absent | ||
| Methyl | Absent | Absent | ||
| Hydroxyl (-OH) | Broad ( | Broad / Exchange | Broad | |
| Carbonyl (C=O) | ||||
| C-OH | ||||
| C-Subst (3,6) |
Analyst Note: The upfield shift of the carbonyl carbon in CA vs DMBQ is counter-intuitive if looking only at induction. However, in quinones, resonance effects and intramolecular H-bonding (resonance-assisted hydrogen bonding, RAHB) dominate. The methyl group in DMBQ stabilizes the quinoid core, slightly deshielding the carbonyl carbon relative to the chloro-derivative.
B. Infrared Spectroscopy (FT-IR)
IR analysis focuses on the "Hadži's Trio" characteristic of strong hydrogen bonding systems, but the specific positions of the Carbonyl (
-
DMBQ Profile: The electron-donating methyl groups increase the electron density in the ring, slightly lowering the bond order of the C=O via conjugation compared to the electron-withdrawing Cl in CA.
-
Fingerprint Region: DMBQ exhibits distinct C-H bending vibrations (methyl rock) absent in CA.
Table 2: Key Vibrational Modes
| Mode | DMBQ (Wavenumber | Chloranilic Acid ( | Interpretation |
| CA forms stronger intermolecular H-bonds (more acidic). | |||
| Cl (-I effect) strengthens C=O bond; Me (+I) weakens it slightly. | |||
| Quinoid ring breathing. | |||
| Absent | Definitive identification of alkyl substitution. |
C. UV-Vis Absorption & Electronic Character
The color difference is visible to the naked eye: DMBQ is typically orange-red , while Chloranilic acid is deep purple/violet .
-
Mechanism: Both molecules exhibit
transitions and intramolecular charge transfer (ICT). -
Shift: The methyl group raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the gap less aggressively than the heavy chlorine atoms which facilitate strong CT bands.
-
(Acetonitrile):
-
DMBQ:
-
Chloranilic Acid:
(Bathochromic shift due to Cl).
-
Experimental Protocols
Protocol A: Synthesis & Purification of DMBQ
Context: While commercially available, high-purity DMBQ for battery research often requires synthesis from 2,5-dimethyl-1,4-benzoquinone.
-
Precursor Dissolution: Dissolve 2,5-dimethyl-1,4-benzoquinone (10 mmol) in Ethanol (
). -
Nucleophilic Attack: Add Ethanolamine (4 equiv) dropwise. Note: This promotes the substitution/oxidation sequence.
-
Reflux: Heat to
for 4 hours. The solution will darken. -
Acid Hydrolysis: Cool to room temperature. Acidify with
to . The "anilic acid" form precipitates as the protonated species. -
Purification: Filter the orange/red solid. Recrystallize from glacial acetic acid or hot water.
-
Validation: Check melting point (
, dec) and run -NMR (Look for the 2.0 ppm singlet).
Protocol B: Spectroscopic Sample Preparation (IR)
Critical for resolving the H-bond network.
-
Drying: Dry the DMBQ sample in a vacuum oven at
for 2 hours to remove lattice water (which obscures the OH region). -
Matrix: Use KBr (potassium bromide) for transmission IR. Ratio: 1 mg Sample : 100 mg KBr.
-
Grinding: Grind finely to avoid Christiansen effect (scattering).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Measurement: Scan
, 32 scans, resolution.
Visualizations
Workflow: Spectroscopic Logic Tree
This diagram illustrates the decision process for identifying an unknown "anilic acid" derivative.
Figure 1: Decision logic for distinguishing 2,5-dimethylanilic acid from its parent and halogenated analogues using Proton NMR.
Diagram: Molecular Interactions & Electronic Effects
Visualizing why DMBQ behaves differently in batteries and crystals.
Figure 2: Impact of Methyl substitution on the physicochemical properties of the anilic acid core.
References
-
Synthesis and Flow Battery Application: Sun, P., et al. (2019).[2] "110th Anniversary: Unleashing the Full Potential of Quinones for High Performance Aqueous Organic Flow Battery." Industrial & Engineering Chemistry Research. [Link]
-
Spectroscopic Comparison (NMR/IR): Mir, M. A. (2021). "13C NMR Spectra of Chloranilic acid and its complexes." SSRN. [Link]
-
Crystal Structure & Proton Transfer: Seyedraoufi, S., et al. (2024). "Design of novel organic proton-transfer acid-base (anti-)ferroelectric salts with crystal structure prediction." ResearchGate. [Link]
-
General Quinone Spectroscopy: Darwish, I. A., et al. (2021). "Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent." Molecules. [Link]
Sources
A Comparative Guide to Purity Validation of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid via LC-MS
In the landscape of pharmaceutical research and development, the rigorous confirmation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid. We will explore two distinct, yet complementary, approaches: a robust, routine analysis using a single quadrupole mass spectrometer and a high-specificity, impurity-profiling method utilizing a High-Resolution Mass Spectrometry (HRMS) system. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and understand best practices for purity validation.
Analyte Properties and Methodological Considerations
Before delving into specific methods, a foundational understanding of the target analyte, 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid, is crucial. Its physicochemical properties directly inform the optimal analytical strategy.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Rationale for Analytical Strategy |
| Molecular Formula | C₁₄H₁₉NO₃ | Defines the exact mass for MS detection. |
| Monoisotopic Mass | 249.1365 g/mol | The primary target for mass spectrometric analysis. |
| Predicted pKa (Carboxylic Acid) | ~4.5 - 5.0 | The acidic nature of the molecule necessitates pH control of the mobile phase to ensure consistent retention and peak shape in reversed-phase chromatography.[1][2] |
| Predicted LogP | ~2.5 - 3.0 | The moderate lipophilicity makes it an ideal candidate for separation using a C18 reversed-phase column.[3][4][5] |
The presence of both a hydrophobic substituted phenyl ring and a polar carboxylic acid group makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the separation technique of choice.[3][4] The carboxylic acid moiety is readily ionizable, making Electrospray Ionization (ESI) an effective method for generating gas-phase ions for mass spectrometric detection.[6][7][8][9][10]
Experimental Design: A Comparative Workflow
Purity assessment can range from routine quality control to in-depth impurity characterization. Here, we compare two workflows designed to meet these different needs.
-
Method A: LC-MS with Single Quadrupole Detector - A workhorse method for rapid, reliable purity confirmation and quantification. It is cost-effective and provides nominal mass confirmation.
-
Method B: LC-HRMS with Q-TOF or Orbitrap Detector - The gold standard for impurity profiling and identification.[11][12][13] It provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[12][13][14][15]
The logical flow for both methodologies is outlined below:
Caption: General workflow for LC-MS purity validation.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for method development and validation, adhering to principles outlined in ICH Q2(R1).[16][17][18][19]
Sample and Mobile Phase Preparation
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water.
-
Sample Preparation: Accurately weigh and dissolve the 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid standard or sample in the diluent to a final concentration of 1.0 mg/mL. Vortex to ensure complete dissolution. Further dilute to 10 µg/mL for analysis.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. The addition of acid is critical to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a reversed-phase column.[1][2]
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade acetonitrile.
Method A: LC-MS (Single Quadrupole) Protocol
This method is optimized for routine purity assessment and confirmation of the analyte's identity.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
LC Gradient:
-
0.0 min: 20% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 20% B
-
12.0 min: 20% B
-
-
MS Detector: Single Quadrupole Mass Spectrometer.
-
Polarity: Positive and Negative switching (to capture a broader range of potential impurities).
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
Method B: LC-HRMS (Q-TOF) Protocol
This method is designed for high-confidence impurity identification and structural elucidation.[11][12][13][14]
-
LC System: UHPLC system is preferred for optimal resolution.
-
LC Parameters: Same as Method A.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Ionization Source: ESI.
-
Polarity: Positive.
-
Acquisition Mode: Full Scan MS and Auto MS/MS (Data-Dependent Acquisition).
-
Full Scan Range: m/z 50 - 800.
-
Resolution: >20,000 FWHM.
-
MS/MS Collision Energy: Ramped (e.g., 10-40 eV) to generate informative fragment ions.
Data Analysis and Comparative Interpretation
The primary goal is to calculate the purity based on the relative peak area of the main compound and to identify any detected impurities.
Purity Calculation
Purity is typically assessed by calculating the percentage area of the main peak relative to the total area of all detected peaks in the chromatogram.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data Presentation (Simulated Data)
The tables below illustrate the type of data generated from each method and highlight their key differences.
Table 1: Chromatographic and Mass Spectrometric Results
| Analyte | Retention Time (min) | Method A Observed m/z ([M+H]⁺) | Method B Observed m/z ([M+H]⁺) | Method B Mass Accuracy (ppm) |
| Main Compound | 5.21 | 250.1 | 249.1362 | -1.2 |
| Impurity 1 | 4.85 | 236.1 | 235.1206 | -0.8 |
Table 2: Purity Assessment Summary
| Peak | Retention Time (min) | Peak Area | Relative Area (%) |
| Impurity 1 | 4.85 | 15,300 | 0.31 |
| Main Compound | 5.21 | 4,950,000 | 99.69 |
| Total | 4,965,300 | 100.00 |
The High-Resolution Advantage
The key differentiator of Method B is its ability to provide highly accurate mass measurements, which is crucial for identifying unknown impurities.[11][12][13]
-
Method A (Impurity 1): Observed m/z of 236.1. This nominal mass could correspond to numerous elemental formulas.
-
Method B (Impurity 1): Observed m/z of 235.1206. This accurate mass, with a low ppm error, strongly suggests an elemental formula of C₁₃H₁₇NO₃ (calculated mass: 235.1208). This could correspond to a potential precursor or a related byproduct, providing a critical lead for further investigation. High-resolution MS can thus deliver a much more accurate understanding of an impurity's structure.[12]
Discussion and Best Practices
-
Method A (LC-MS): This approach is perfectly suited for routine quality control where the identities of potential impurities are already known. Its speed and robustness make it ideal for high-throughput screening and release testing.[20][21]
-
Method B (LC-HRMS): This is the preferred method during process development, stability studies, and for the characterization of reference standards. The ability to obtain accurate mass and fragmentation data (MS/MS) is invaluable for the structural elucidation of unknown impurities, which is a key regulatory requirement.[14][15]
-
System Suitability: Before any sample analysis, it is imperative to run a system suitability test (e.g., injecting a known standard) to ensure the LC-MS system is performing correctly in terms of retention time stability, peak shape, and signal intensity.
-
Ion Suppression: Be aware of potential matrix effects or ion suppression, where components in the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.[22] Proper sample preparation and chromatographic separation are key to mitigating this risk.
Conclusion
The choice between a standard single quadrupole LC-MS and a high-resolution system for the purity validation of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid depends entirely on the analytical objective. For routine, quantitative purity checks, a single quadrupole system provides a reliable and efficient solution. For comprehensive impurity profiling, definitive structural identification, and meeting stringent regulatory expectations, the investment in LC-HRMS is indispensable. By employing the appropriate methodology, researchers and developers can ensure the quality and safety of their compounds with the highest degree of scientific confidence.
References
- Electrospray Ionization (ESI)
- High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
- High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
- MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. UBC Library Open Collections.
- Electrospray Ionization.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- High Resolution Mass Spectrometry.
- Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma.
- Quality Guidelines. ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
- Application of LCMS in small-molecule drug development. Drug Target Review.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- How does an acid pH affect reversed-phase chromatography separ
- Reverse Phased Chromatography (RPC) in Practice. MilliporeSigma.
- Reversed-Phase Chromatography Overview.
- Current developments in LC-MS for pharmaceutical analysis. Analyst.
- Rules of Thumb for Reversed‑Phase LC: What's In Your Chrom
- Reversed Phase Chrom
Sources
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. hawach.com [hawach.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. open.library.ubc.ca [open.library.ubc.ca]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. longdom.org [longdom.org]
- 10. youtube.com [youtube.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. hpst.cz [hpst.cz]
- 15. kbibiopharma.com [kbibiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. tecan.com [tecan.com]
A Senior Application Scientist's Guide to Reference Standards for 2,5-Dimethylglutaranilic Acid Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy of quantitative and qualitative analyses hinges on the quality of the reference standards used. This guide provides an in-depth comparison of reference standard options for the analysis of 2,5-dimethylglutaranilic acid, a specific N-phenyl-substituted amino acid derivative. Given the specialized nature of this compound, commercially available, pre-certified reference standards are not always readily available. Therefore, this guide emphasizes the principles and workflows for selecting, qualifying, and implementing a reliable reference standard, ensuring your analytical methods are robust, accurate, and scientifically sound.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark in analytical chemistry.[1][2] Its primary functions include:
-
Identification: Confirming the identity of 2,5-dimethylglutaranilic acid in a sample.
-
Purity Assessment: Quantifying impurities and related substances.
-
Assay (Potency) Determination: Accurately measuring the concentration of the analyte.[3]
-
Method Validation: Establishing the performance characteristics of an analytical procedure, such as accuracy, precision, and linearity, as mandated by guidelines like ICH Q2(R1).[4][5]
Comparing Your Options: Types of Reference Standards
For a specialized compound like 2,5-dimethylglutaranilic acid, you will likely encounter three main categories of reference materials. The choice depends on your application's required level of regulatory compliance, risk tolerance, and available resources.
| Reference Standard Type | Description | Purity & Certification | Traceability | Typical Use Cases |
| Primary Pharmacopeial Standard | A standard established by an officially recognized pharmacopeia (e.g., USP, EP).[2][6] These are the highest quality standards. | High purity (typically >99.5%).[7] Comes with a comprehensive Certificate of Analysis (CoA) detailing characterization and assigned purity value. | Directly traceable to international standards. | Legally binding for compendial methods; used to qualify secondary standards.[8][9] |
| Commercial Certified Reference Material (CRM) | Produced by commercial suppliers, often certified to ISO 17034 standards. | High purity with a detailed CoA. The certification process may be different from pharmacopeial standards but is still rigorous. | Traceable to a national or international standard. | Method validation, instrument calibration, and routine quality control where a pharmacopeial standard is unavailable. |
| In-House ("Working") Standard | A batch of high-purity material synthesized in-house or sourced from a chemical supplier and subsequently characterized by the user's laboratory. | Purity must be thoroughly determined by the user. Requires extensive in-house characterization to assign a purity value. | Traceability must be established by the user through calibration with a primary standard if available, or through rigorous characterization.[10] | Routine analysis, process development, and research where a primary or certified standard is not available or cost-prohibitive.[10] |
Key Insight: For 2,5-dimethylglutaranilic acid, it is highly probable that an "In-House Standard" will be the most practical option. The remainder of this guide will focus on the robust qualification of such a standard.
Workflow for Qualifying an In-House Reference Standard
When a primary or certified standard is not available, you must establish one.[10] This process involves a comprehensive characterization of a selected high-purity batch of 2,5-dimethylglutaranilic acid. The objective is to unequivocally confirm its identity and determine its purity with a high degree of confidence.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. vaayath.com [vaayath.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. veeprho.com [veeprho.com]
- 7. who.int [who.int]
- 8. uspbpep.com [uspbpep.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. CURRENTA: Reference Standard Qualification [currenta.de]
A Senior Application Scientist's Guide to the Comparative Synthesis of Glutaramic vs. Succinamic Acid Derivatives
In the landscape of modern drug discovery and materials science, the nuanced differences between homologous scaffolds can lead to significant disparities in biological activity and material properties. Among the myriad of building blocks available to the synthetic chemist, dicarboxylic acid monoamides, and specifically glutaramic and succinamic acid derivatives, represent a critical class of compounds. Their utility as linkers in antibody-drug conjugates, as components of prodrugs, and as monomers in specialty polymers is well-documented.[1][2] This guide provides a comparative synthesis of these two families of molecules, offering insights into the subtle yet impactful differences that arise from the addition of a single methylene group.
Chapter 1: Structural and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental difference between succinamic and glutaramic acid derivatives lies in their carbon backbone—a four-carbon chain for the former and a five-carbon chain for the latter. This seemingly minor variation has a cascading effect on their conformational flexibility, propensity for intramolecular cyclization, and overall physicochemical properties.
Succinamic Acid Derivatives
Derivatives of succinic acid possess a four-carbon backbone, which imparts a degree of conformational constraint. A key characteristic of succinamic acids is their propensity to undergo intramolecular cyclization to form a thermodynamically stable five-membered succinimide ring, particularly under dehydrating conditions or upon activation of the carboxyl group.[3][4]
Glutaramic Acid Derivatives
With a five-carbon backbone, glutaramic acid derivatives exhibit greater conformational flexibility compared to their succinamic counterparts. While they can also cyclize to form a six-membered glutarimide ring, the kinetics and thermodynamics of this process differ from that of succinimide formation.[5][6]
Comparative Analysis
The choice between a succinamic and glutaramic acid scaffold can influence a range of molecular properties critical for both biological and material applications.
| Property | Succinamic Acid Derivative | Glutaramic Acid Derivative | Impact |
| Backbone Length | 4 Carbons | 5 Carbons | Influences spacing and flexibility in linker applications. |
| Cyclization Product | 5-membered Succinimide | 6-membered Glutarimide | The stability and ease of formation of the cyclic imide can be a significant side reaction. |
| Conformational Flexibility | More Constrained | More Flexible | Affects binding to biological targets and polymer chain packing. |
| Aqueous Solubility | Generally high | Very high (over 50% w/w for glutaric acid)[7] | Important for pharmaceutical formulations and reaction conditions. |
Chapter 2: Synthetic Strategies: Pathways to Amide Formation
The synthesis of both glutaramic and succinamic acid derivatives hinges on the formation of an amide bond, a reaction that is both fundamental and extensively studied in organic chemistry.
The Common Ground: Amide Bond Formation
Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. A plethora of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[8][9]
Caption: Generalized mechanism of amide bond formation using a coupling reagent.
Synthesis of Succinamic Acid Derivatives
The primary routes to succinamic acid derivatives involve either the ring-opening of succinic anhydride or the mono-amidation of succinic acid.
This is often the most straightforward method. The reaction of succinic anhydride with a primary or secondary amine readily proceeds, often at room temperature, to yield the corresponding succinamic acid.[3][4] The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are commonly employed.
Caption: Synthesis of succinamic acid via ring-opening of succinic anhydride.
Experimental Protocol: Synthesis of N-phenylsuccinamic acid
-
To a solution of succinic anhydride (1.0 g, 10 mmol) in 20 mL of chloroform, add aniline (0.93 g, 10 mmol).[3]
-
Stir the reaction mixture at room temperature for 2 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold chloroform, and dry under vacuum to yield N-phenylsuccinamic acid.
This approach requires careful control of stoichiometry to favor the mono-amide over the diamide. Typically, one equivalent of the amine is used with a coupling reagent. This method is less common than the anhydride route due to the potential for forming a mixture of products.
Synthesis of Glutaramic Acid Derivatives
Similar to their succinamic counterparts, glutaramic acids are primarily synthesized from glutaric anhydride or glutaric acid.
The reaction of glutaric anhydride with an amine is a common and effective method for preparing glutaramic acid derivatives.[6][10] The six-membered anhydride ring is generally reactive towards nucleophilic attack by amines.
Caption: Synthesis of glutaramic acid via ring-opening of glutaric anhydride.
Experimental Protocol: Synthesis of N-phenylglutaramic acid
-
In a round-bottom flask, dissolve glutaric anhydride (1.14 g, 10 mmol) in 30 mL of benzene.
-
Add aniline (0.93 g, 10 mmol) to the solution.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold benzene and dry to obtain N-phenylglutaramic acid.
The synthesis of glutaramic acids from glutaric acid using coupling reagents follows the same principles and presents the same challenges as the mono-amidation of succinic acid, namely the control of selectivity.[11]
Chapter 3: Comparative Synthesis: A Head-to-Head Analysis
While the synthetic routes are analogous, the difference in ring size between succinic and glutaric anhydride can lead to differences in reactivity and the propensity for side reactions.
Reactivity and Reaction Kinetics
The five-membered ring of succinic anhydride has slightly more ring strain than the six-membered ring of glutaric anhydride, which can lead to a faster rate of ring-opening under identical conditions. However, both reactions are generally facile and proceed to high yields.
Side Reactions and Impurities
The most common side reaction in both syntheses is the formation of the corresponding cyclic imide.
-
Succinimide Formation: The formation of the five-membered succinimide ring is often facile, especially with heating or in the presence of a dehydrating agent.[3][4]
-
Glutarimide Formation: The six-membered glutarimide ring is also readily formed, and in some cases, may be the desired product.[5][6]
The formation of the diamide is a potential side reaction when starting from the diacid and using an excess of the amine or coupling reagent.
Comparative Summary of Synthetic Methods
| Method | Substrate | Key Advantages | Key Challenges | Typical Yields |
| Anhydride Ring-Opening | Succinic/Glutaric Anhydride | High yields, simple procedure, mild conditions. | Potential for imide formation with prolonged heating. | >90% |
| Diacid Mono-amidation | Succinic/Glutaric Acid | Avoids the need to synthesize the anhydride. | Requires careful control of stoichiometry to avoid diamide formation. | 60-85% |
Chapter 4: Applications in Drug Discovery and Beyond
The choice between a succinamic and glutaramic acid linker can significantly impact the properties of a therapeutic agent. For instance, in the context of prodrugs, the rate of hydrolysis of the amide bond can be tuned by the nature of the dicarboxylic acid, thereby controlling the drug release profile.[1][2] The increased flexibility of the glutaramic acid chain may be advantageous in applications where a specific spatial orientation between two molecular fragments is required.
Beyond pharmaceuticals, both succinic and glutaric acid and their derivatives are important monomers in the polymer industry, used in the production of polyesters and polyamides.[12][13] The choice of diacid influences the mechanical properties of the resulting polymer, such as its elasticity and thermal stability.[13]
Caption: A typical experimental workflow for the synthesis and analysis of amic acids.
Conclusion
The syntheses of glutaramic and succinamic acid derivatives are both well-established and high-yielding processes. The choice between them is often dictated by the desired properties of the final product rather than synthetic accessibility. The ring-opening of the corresponding anhydride is generally the most efficient and straightforward method for producing these valuable compounds. A thorough understanding of the potential side reactions, particularly the formation of the cyclic imide, is crucial for optimizing the reaction conditions and obtaining the desired product in high purity. As the demand for sophisticated molecular linkers and polymer building blocks continues to grow, the reliable and scalable synthesis of glutaramic and succinamic acid derivatives will remain a cornerstone of modern synthetic chemistry.
References
- Arason, K. M., & Bergmeier, S. C. (2002). THE SYNTHESIS OF SUCCINIC ACIDS AND DERIVATIVES. A REVIEW.
- Krasavin, M. (2023). Research progress in biological activities of succinimide derivatives.
- Krasavin, M., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.
- MarketsandMarkets. (2023). Glutaric ACID Market Forecast to 2030.
- Patsnap. (2026). Benchmarking Succinic Acid's Role in Pharmaceutical Synthesis.
- Arason, K. M., & Bergmeier, S. C. (2002).
- Zhang, W., et al. (2015).
- Krasavin, M., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.
- Orion Market Research. (2026).
- International Journal of Pharmaceutical and Bio-Medical Science. (2023).
- Arason, K. M., et al. (2002). The Synthesis of Succinic Acids and Derivatives.
- Ali, I., et al. (2013). Glutamic acid and its derivatives: candidates for rational design of anticancer drugs. PubMed.
- Voynikov, Y., et al. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Szostak, M., et al. (2020). manuscript 1..11. NSF Public Access Repository.
- MDPI. (2022). Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Rajput, S. S., & Dhivare, R. S. (2020).
- Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS.
- Patsnap. (2026). Succinic Acid vs. Glutaric Acid: Plasticizer Efficiency.
- Sharma, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Csuk, R., et al. (2017).
- BenchChem. (2025).
- Due-Hansen, M. E., et al. (2011).
- Wikipedia. (n.d.). Glutaric acid.
- Batool, F., et al. (2019).
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Chen, J., et al. (2022). Reaction mechanism of the green synthesis of glutaric acid. PubMed.
- Butt, G., et al. (2016). The formation of glutaric and succinic acids in the oxidation of cyclohexanol by nitric acid. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Benchmarking Succinic Acid's Role in Pharmaceutical Synthesis [eureka.patsnap.com]
- 2. futuremarketinsights.com [futuremarketinsights.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutaric acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glutaric ACID Market Forecast to 2030 | MarketsandMarkets [marketsandmarkets.com]
- 13. Succinic Acid vs. Glutaric Acid: Plasticizer Efficiency [eureka.patsnap.com]
Safety Operating Guide
5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid proper disposal procedures
As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. For drug development professionals and synthetic chemists handling 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid , proper disposal is not just a regulatory checkbox—it is a critical component of laboratory safety, environmental stewardship, and operational efficiency.
This compound, a glutaric acid monoamide derivative featuring both a carboxylic acid moiety and an aromatic amide, requires specific handling. Below is a comprehensive, self-validating system for its safe segregation, decontamination, and disposal.
Chemical Profiling & Disposal Causality
To dispose of a chemical safely, we must first understand the causality behind its reactivity and environmental impact. 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid is a non-halogenated organic compound.
-
The Carboxylic Acid Moiety: As a weak organic acid (pKa ~4.5–5.0), aqueous waste streams containing this compound can lower the pH of bulk waste. The EPA requires that acidic waste be neutralized to a pH of 6–8 prior to sink disposal or consolidation to prevent the generation of corrosive characteristic waste[1].
-
The Aromatic Amide Moiety: Aromatic amides are highly stable and resist standard municipal wastewater biodegradation. If discharged down the drain, they pose a risk of aquatic toxicity. Therefore, the compound must be subjected to high-temperature incineration, which completely destroys the aromatic ring and utilizes scrubbers to capture the resulting nitrogen oxide (NOx) emissions[1].
-
Regulatory Status: While not explicitly listed on the EPA's P-list or U-list for acutely toxic chemicals, it is governed by Resource Conservation and Recovery Act (RCRA) characteristic waste rules. When dissolved in solvents, the waste inherits the regulatory F-codes (e.g., F003, F005) of its carrier solvent[2].
Table 1: Physicochemical Waste Profiling
| Parameter | Characteristic | Operational Disposal Implication |
| Chemical Class | Aromatic Amide / Carboxylic Acid | Requires RCRA-permitted high-temperature incineration to destroy the stable aromatic ring. |
| Halogen Content | None (0%) | Can be routed to less expensive non-halogenated waste streams (if dissolved in non-halogenated solvents)[3]. |
| pH (Aqueous) | ~4.5 - 5.0 (Weak Acid) | Aqueous filtrates must be neutralized to pH 6-8 prior to waste consolidation[1]. |
| EPA RCRA Listing | Unlisted (Characteristic) | Regulated based on characteristic waste rules or the solvent carrier (e.g., F-listed solvents)[2]. |
Waste Management Workflow
The fundamental rule of organic waste disposal is strict segregation. Mixing non-halogenated waste with halogenated waste forces the entire container to be treated as halogenated, drastically increasing disposal costs and the environmental burden of processing[3].
Decision tree for the segregation and disposal of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid.
Standard Operating Procedures (SOP): Disposal & Segregation
Every protocol below is designed as a self-validating system. By verifying pH and solvent compatibility at each step, you eliminate the risk of downstream chemical reactions in bulk waste containers.
Protocol A: Solid Waste Disposal
Use this protocol for unreacted powder, contaminated weighing paper, Kimwipes, and disposable spatulas.
-
Collection: Sweep up any residual 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid powder using an anti-static brush.
-
Containment: Transfer the powder and all contaminated consumables into a sealable, high-density polyethylene (HDPE) solid waste container.
-
Segregation Check: Ensure no strong oxidizers (e.g., nitrates, peroxides) are placed in the same solid waste bin, as organic acids can act as reducing agents and trigger combustion[4].
-
Labeling: Affix a hazardous waste label. Mark the contents specifically as "Non-Hazardous Solid Chemical Waste: 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid."
Protocol B: Liquid Waste Disposal (Reaction Filtrates)
Use this protocol for the compound dissolved in organic solvents or aqueous buffers.
-
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., chloroform, dichloromethane) or non-halogenated (e.g., ethyl acetate, DMF, DMSO)[1].
-
Aqueous Neutralization: If the compound is suspended in an aqueous acidic or basic buffer, use 1M NaOH or 1M HCl to neutralize the solution to a pH of 6–8. Validation step: Confirm pH with indicator strips before proceeding.
-
Transfer: Funnel the solution into the appropriate designated liquid waste carboy (Halogenated vs. Non-Halogenated).
-
Secondary Containment: Store the carboy in a secondary containment tray to capture potential leaks, ensuring it is kept away from direct sunlight and heat sources[5].
Emergency Spill Response Protocol
In the event of a spill, immediate containment is required to prevent environmental release and inhalation exposure.
-
Isolate and Assess: Evacuate non-essential personnel. Verify that the spill does not involve incompatible chemicals.
-
PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. If the spill involves a volatile solvent carrier, ensure the laboratory ventilation is active[4].
-
Containment (Liquid spills): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust , as they can react with organic acids[5].
-
Collection (Solid spills): For dry powder spills, avoid dry sweeping techniques that generate airborne dust. Slightly dampen the powder with water (or a compatible non-reactive solvent) to suppress dust, then carefully sweep it into a dustpan.
-
Decontamination: Wash the affected surface with a mild alkaline detergent to neutralize any residual carboxylic acid, followed by a thorough water rinse.
-
Waste Routing: Place all used absorbents and contaminated PPE into a solid hazardous waste container for Environmental Health and Safety (EHS) collection[1].
References
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]
-
U.S. Environmental Protection Agency (EPA). "Identification and Listing of Hazardous Waste Under RCRA." EPA.gov.[Link]
-
University of Cincinnati Environmental Health and Safety. "Advisory 7.3: Disposal of Non-Hazardous Waste Chemicals." UC.edu.[Link]
-
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." HazardousWasteExperts.com, 2022.[Link]
-
University of Texas at Austin Environmental Health & Safety. "Identifying Regulated Chemical Wastes." UTexas.edu. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
